molecular formula C25H19BO2 B591798 (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid CAS No. 1224976-40-2

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Cat. No.: B591798
CAS No.: 1224976-40-2
M. Wt: 362.235
InChI Key: MLFGWWZGBTYHTM-UHFFFAOYSA-N
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Description

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a useful research compound. Its molecular formula is C25H19BO2 and its molecular weight is 362.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(9,9-diphenylfluoren-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BO2/c27-26(28)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFGWWZGBTYHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a specialized chemical intermediate that is pivotal in the fields of organic electronics and synthetic chemistry. Its rigid, planar fluorene core, combined with the versatile reactivity of the boronic acid group, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, with a focus on its role in the development of materials for Organic Light-Emitting Diodes (OLEDs).

Core Chemical Properties

This compound is an off-white solid at room temperature.[1] The key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₂₅H₁₉BO₂[1][2]
Molecular Weight 362.23 g/mol [1][2]
CAS Number 1224976-40-2[2][3]
Appearance White to off-white solid[1]
Purity ≥97%[4][5]
Predicted Boiling Point 546.3 ± 60.0 °C[1]
Predicted Density 1.28 ± 0.1 g/cm³[1]
Predicted pKa 8.48 ± 0.40[1]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C[1]
Table 2: Spectroscopic Data

While specific spectral data is often proprietary to the manufacturer, general characteristics can be inferred from the structure and related compounds. Detailed experimental spectra should be obtained for analytical confirmation.

SpectroscopyExpected Characteristics
¹H NMR Aromatic protons in the fluorene and phenyl rings would appear in the downfield region (typically ~7.0-8.5 ppm). The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent.
¹³C NMR Aromatic carbons would exhibit signals in the range of ~120-150 ppm. The carbon atom attached to the boron atom would have a characteristic chemical shift.
IR Spectroscopy Characteristic peaks for O-H stretching of the boronic acid group (broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and aromatic C-H and C=C stretching vibrations would be expected.
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight.

Experimental Protocols

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Below are generalized experimental protocols for the synthesis of the boronic acid precursor and its subsequent use in a Suzuki coupling reaction.

Synthesis of this compound

A common route to synthesize aryl boronic acids is through the borylation of an aryl halide, such as 4-Bromo-9,9-diphenyl-9H-fluorene.

Reaction Scheme:

Detailed Methodology:

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-Bromo-9,9-diphenyl-9H-fluorene in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture. Stir for 1-2 hours at -78°C to ensure complete formation of the lithiated intermediate.

  • Borylation: To the cold solution, add trimethyl borate (B(OMe)₃) dropwise, maintaining the temperature at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

  • Work-up: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the general procedure for coupling this compound with an aryl halide (e.g., 2-bromopyridine).

Reaction Scheme:

Detailed Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl halide (e.g., 2-bromopyridine), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas. Add a degassed solvent system, which is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Logical Relationship: Synthesis of this compound

G A 4-Bromo-9,9-diphenyl-9H-fluorene B Lithiation (n-BuLi, THF, -78°C) A->B C Lithiated Intermediate B->C D Borylation (B(OMe)₃, -78°C to RT) C->D E Boronic Ester Intermediate D->E F Hydrolysis (H₃O⁺) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A This compound E Reaction Setup (Inert Atmosphere) B Aryl Halide C Pd Catalyst D Base F Solvent Addition (Degassed) E->F G Heating & Stirring F->G H Quenching & Extraction G->H I Drying & Solvent Removal H->I J Purification (Chromatography/Recrystallization) I->J K Final Biaryl Product J->K G A This compound B Suzuki Coupling with Aryl Halides A->B C Synthesis of Host/Emissive/Transport Materials B->C D Purification of Organic Materials C->D E Solution Processing or Vacuum Deposition D->E F Fabrication of OLED Device Layers (HTL, EML, ETL, etc.) E->F G Encapsulation and Testing F->G H Final OLED Device G->H

References

Technical Guide: Physical Properties of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, a valuable building block in organic synthesis. This document is intended to serve as a resource for researchers and professionals in drug development and materials science, offering available data, standardized experimental protocols for its characterization, and a visualization of its application in a key chemical transformation.

Core Physical and Chemical Data

This compound is a white to off-white solid.[1] While specific experimental data for some of its physical properties are not widely reported in publicly available literature, a combination of predicted and known values provides a foundational understanding of this compound.

PropertyValueSource
Molecular Formula C₂₅H₁₉BO₂PubChem[2]
Molecular Weight 362.23 g/mol CookeChem[1], PubChem[2]
CAS Number 1224976-40-2CookeChem[1]
Appearance White to off-white solidCookeChem[1]
Boiling Point (Predicted) 546.3 ± 60.0 °CCookeChem[1]
Density (Predicted) 1.28 ± 0.1 g/cm³CookeChem[1]
pKa (Predicted) 8.48 ± 0.40CookeChem[1]
Storage Temperature 2-8°C under inert gasCookeChem[1]

Experimental Protocols for Physical Property Determination

The following section outlines detailed methodologies for the experimental determination of key physical properties of boronic acids, which can be applied to this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • A small, dry sample of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

  • For high-purity compounds, this range is typically narrow.

Solubility Profiling

Understanding the solubility of this compound in various organic solvents is crucial for its use in synthesis and for purification processes.

Methodology (Dynamic Method):

  • A known mass of the boronic acid is suspended in a specific volume of the chosen solvent (e.g., chloroform, diethyl ether, acetone, methylcyclohexane) in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • The suspension is heated at a controlled rate while being stirred vigorously.

  • The disappearance of turbidity, indicating complete dissolution, is monitored using a luminance probe that measures the intensity of light passing through the solution.

  • The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific concentration.

  • This process is repeated with different concentrations to construct a solubility curve for each solvent.

pKa Determination

The acidity constant (pKa) is a fundamental property of boronic acids, influencing their reactivity and their interaction with biological systems.

Methodology (Potentiometric Titration):

  • A precise amount of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point, where half of the boronic acid has been neutralized.

Application in Suzuki-Miyaura Coupling

Fluorene-based boronic acids, including this compound, are important reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules such as biaryls, which are common motifs in pharmaceuticals and advanced materials.[3]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Coupling Logical Workflow of the Suzuki-Miyaura Coupling Reaction cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Conditions pd0 Pd(0) Catalyst oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)-X Complex oa->pd_complex transmetalation Transmetalation pd_complex->transmetalation re Reductive Elimination transmetalation->re re->pd0 Catalyst Regeneration coupled_product Coupled Product (Ar-Ar') re->coupled_product aryl_halide Aryl Halide (Ar-X) aryl_halide->oa boronic_acid This compound (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃, CsF) base->transmetalation

Caption: Logical workflow of the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a fluorene-based boronic acid.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Reaction vessel (e.g., a round-bottom flask) equipped with a condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To the reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

  • The vessel is sealed and the atmosphere is replaced with an inert gas by evacuating and backfilling with nitrogen or argon three times.

  • Anhydrous, degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

This guide provides a foundational understanding of the physical properties of this compound and its application in a key synthetic transformation. For precise characterization, it is recommended that the experimental protocols outlined are performed.

References

An In-depth Technical Guide to the Synthesis of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, a valuable building block in organic synthesis, particularly for the development of novel electronic materials and pharmaceuticals. The synthesis is predicated on the formation of a Grignard reagent from 4-bromo-9,9-diphenyl-9H-fluorene, followed by reaction with a borate ester and subsequent hydrolysis.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves a two-step process:

  • Formation of the Grignard Reagent: 4-bromo-9,9-diphenyl-9H-fluorene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, (9,9-diphenyl-9H-fluoren-4-yl)magnesium bromide.

  • Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final product, this compound.

This method is a well-established and versatile approach for the preparation of aryl boronic acids.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. These values are based on typical yields for similar Grignard-based boronic acid syntheses and may vary depending on specific reaction conditions and scale.

ParameterStep 1: Grignard FormationStep 2: Borylation & HydrolysisOverall Process
Reactants 4-bromo-9,9-diphenyl-9H-fluorene, Magnesium turningsGrignard reagent, Triisopropyl borate, HCl (aq)-
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF), Water-
Reaction Temperature Reflux (approx. 66 °C)-78 °C to Room Temperature-
Reaction Time 2-4 hours12-16 hours14-20 hours
Representative Yield >90% (in solution)75-85%~68-77%
Purity (post-workup) Not isolated>97% (after recrystallization)>97%

Experimental Protocols

Step 1: Synthesis of (9,9-diphenyl-9H-fluoren-4-yl)magnesium bromide (Grignard Reagent)

Materials:

  • 4-bromo-9,9-diphenyl-9H-fluorene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In a separate flask, dissolve 4-bromo-9,9-diphenyl-9H-fluorene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 4-bromo-9,9-diphenyl-9H-fluorene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, which is indicated by the disappearance of the iodine color and the formation of a cloudy gray solution.

  • Once the reaction has initiated, add the remaining solution of 4-bromo-9,9-diphenyl-9H-fluorene dropwise via an addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent. The resulting dark gray-brown solution is used directly in the next step.

Step 2: Synthesis of this compound

Materials:

  • Solution of (9,9-diphenyl-9H-fluoren-4-yl)magnesium bromide in THF (from Step 1)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

  • Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution over 30-60 minutes, ensuring the internal temperature remains below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., a mixture of toluene and hexanes) to yield this compound as a white to off-white solid.

Mandatory Visualization

SynthesisPathway Start 4-bromo-9,9-diphenyl-9H-fluorene Grignard (9,9-diphenyl-9H-fluoren-4-yl)magnesium bromide Start->Grignard 1. Mg, Anhydrous THF 2. Reflux BoronateEster Intermediate Boronate Ester Grignard->BoronateEster 1. B(O-iPr)₃, Anhydrous THF, -78 °C 2. Warm to RT FinalProduct This compound BoronateEster->FinalProduct Aqueous Acidic Workup (e.g., HCl)

Caption: Synthesis pathway of this compound.

ExperimentalWorkflow A Preparation of Anhydrous Apparatus and Reagents B Grignard Reagent Formation: 4-bromo-9,9-diphenyl-9H-fluorene + Mg in THF A->B C Cooling to -78 °C B->C D Addition of Triisopropyl Borate C->D E Reaction Warming and Stirring Overnight D->E F Acidic Quench and Workup E->F G Extraction with Diethyl Ether F->G H Drying and Solvent Evaporation G->H I Purification by Recrystallization H->I J Final Product Characterization I->J

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a specialized organic compound that belongs to the family of fluorene derivatives and boronic acids. Its rigid, planar fluorene core, combined with the versatile reactivity of the boronic acid group, makes it a valuable building block in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for professionals in research and development.

Molecular Structure and Identification

The core structure of this compound consists of a fluorene scaffold with two phenyl groups attached at the C9 position. The boronic acid moiety [-B(OH)₂] is substituted at the C4 position of the fluorene ring system. This substitution pattern provides a sterically hindered yet reactive site for further chemical transformations.

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1224976-40-2[2][3]
Molecular Formula C₂₅H₁₉BO₂[1][2]
Molecular Weight 362.23 g/mol [3]

A 2D representation of the molecular structure is provided in the diagram below.

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValue/DescriptionSource
Appearance White to off-white solid[4]
Purity Typically ≥97%[2][3]
Solubility Generally soluble in polar aprotic solvents like DMSO, DMF, and THF. Sparingly soluble to insoluble in nonpolar solvents such as hexanes. Solubility in polar protic solvents like methanol and water is variable and may be low.Inferred from related compounds[5]
Storage Recommended storage at 2-8°C under an inert atmosphere.[6]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the structure, the following characteristic spectral features are expected:

  • ¹H NMR: The spectrum would show a complex pattern of aromatic protons from the fluorene and phenyl rings, typically in the range of 7.0-8.5 ppm. The hydroxyl protons of the boronic acid group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display numerous signals in the aromatic region (typically 120-150 ppm) corresponding to the carbon atoms of the fluorene and phenyl groups. The carbon atom attached to the boron would likely be deshielded.

  • IR Spectroscopy: Key vibrational bands would include O-H stretching from the boronic acid group (a broad band around 3200-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching from the aromatic rings (in the 1400-1600 cm⁻¹ region), and B-O stretching (around 1300-1400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (362.15 m/z for [M]⁺).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For this compound, the precursor would be 4-bromo-9,9-diphenyl-9H-fluorene.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Hydrolysis cluster_4 Product 4-bromo-9,9-diphenyl-9H-fluorene 4-bromo-9,9-diphenyl- 9H-fluorene Pinacol ester intermediate Pinacol ester intermediate 4-bromo-9,9-diphenyl-9H-fluorene->Pinacol ester intermediate + Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron Pd catalyst (e.g., Pd(dppf)Cl₂) Pd catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Base (e.g., KOAc) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) This compound (9,9-Diphenyl-9H-fluoren-4-yl) boronic acid Pinacol ester intermediate->this compound Hydrolysis Acidic workup Acidic workup

Caption: Synthetic pathway to this compound.

General Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-9,9-diphenyl-9H-fluorene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and a potassium acetate (or another suitable base, 2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times. Add a degassed anhydrous solvent, such as dioxane or toluene.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Hydrolysis: Cool the reaction to room temperature. The resulting pinacol ester can be isolated or, more commonly, hydrolyzed directly. Add an aqueous acid solution (e.g., 1M HCl) and stir vigorously to hydrolyze the ester to the boronic acid.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas:

  • Organic Electronics: The fluorene core is known for its high thermal stability and charge-transporting properties. This compound can be used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Supramolecular Chemistry: The boronic acid group can participate in the formation of boronate esters with diols, making it a useful component for constructing complex supramolecular architectures and sensors, particularly for saccharides.

  • Medicinal Chemistry: Boronic acids are a class of compounds with a wide range of biological activities. This particular derivative could serve as a scaffold for the development of new therapeutic agents.

  • Cross-Coupling Reactions: As a boronic acid, it is a key reactant in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, enabling the synthesis of complex polyaromatic systems.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the structure, properties, and synthesis of this compound. For specific applications, experimental validation of the properties and optimization of synthetic protocols are recommended.

References

Spectroscopic and Synthetic Profile of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a specialized organic compound that holds significant potential in various research and development sectors, particularly in medicinal chemistry and materials science. Its rigid, planar fluorenyl core, combined with the versatile reactivity of the boronic acid moiety, makes it an attractive building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the available spectroscopic data, a plausible synthetic route, and potential applications of this compound.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₂₅H₁₉BO₂
Molecular Weight 362.23 g/mol
CAS Number 1224976-40-2

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the numerous aromatic protons. The signals can be broadly divided into those from the fluorenyl core and the phenyl substituents.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2m2HProtons ortho to the boronic acid group
~7.2 - 7.8m~15HRemaining aromatic protons of the fluorene and phenyl groups
~5.0 - 6.0br s2HB(OH)₂
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will exhibit a multitude of signals in the aromatic region, corresponding to the fluorenyl and phenyl carbons.

Chemical Shift (ppm)Assignment
~150 - 160C-B carbon
~120 - 145Other aromatic carbons
~65C9 of the fluorene core
Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 362. Dehydration to form the boroxine trimer is a common phenomenon for boronic acids and might be observed.

m/zAssignment
362[M]⁺
344[M - H₂O]⁺
1050[Trimer - 3H₂O]⁺
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C=C, and B-O bonds.

Wavenumber (cm⁻¹)Assignment
~3200 - 3600O-H stretching (broad, from B(OH)₂)
~3000 - 3100Aromatic C-H stretching
~1600, ~1480, ~1450Aromatic C=C stretching
~1350 - 1400B-O stretching

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a standard approach for the synthesis of arylboronic acids can be proposed, starting from the corresponding aryl halide.

Proposed Synthesis Workflow

G start 4-Bromo-9,9-diphenyl-9H-fluorene step1 Lithiation with n-BuLi or Grignard formation with Mg start->step1 Step 1 step2 Reaction with a trialkyl borate, e.g., B(OMe)₃ or B(OiPr)₃ step1->step2 Step 2 step3 Aqueous acidic workup (e.g., HCl) step2->step3 Step 3 end_product This compound step3->end_product

Caption: Proposed synthetic pathway for this compound.

Step 1: Halogen-Metal Exchange: 4-Bromo-9,9-diphenyl-9H-fluorene is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). A strong organolithium base such as n-butyllithium is added dropwise to perform a halogen-metal exchange, generating the corresponding aryllithium species. Alternatively, a Grignard reagent can be formed using magnesium metal.

Step 2: Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the solution containing the organometallic intermediate. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

Step 3: Hydrolysis: The reaction mixture is quenched by the addition of an aqueous acid (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the final boronic acid product. The product can then be extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

Potential Applications in Signaling Pathways and Drug Development

Boronic acids are known to interact with diols, including those found in biologically important molecules like carbohydrates and some proteins. This property makes them valuable tools in the development of sensors and therapeutics. The 9,9-diphenylfluorene moiety provides a rigid and sterically demanding scaffold that can be exploited for specific binding interactions.

Logical Relationship in Drug Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization a This compound b Target Identification (e.g., Enzymes, Receptors) a->b Input for c Assay Development b->c d High-Throughput Screening c->d e Structure-Activity Relationship (SAR) Studies d->e Hits f ADMET Profiling e->f

Navigating the Solubility of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a complex organic molecule with significant potential in various fields, including organic synthesis and materials science. Its utility is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of this compound, addressing the critical need for such data in research and development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally analogous compounds, namely phenylboronic acid and its isomers of isobutoxyphenylboronic acid, as a relevant proxy. The methodologies presented are standard for determining the solubility of boronic acids and can be directly applied to the target compound.

Understanding Boronic Acid Solubility

The solubility of boronic acids is influenced by a variety of factors, including the polarity of the solvent, temperature, and the presence of functional groups on the boronic acid itself. Generally, boronic acids exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[1][2] The bulky, nonpolar diphenyl-fluorenyl group in this compound is expected to significantly influence its solubility profile, likely decreasing its solubility in polar solvents compared to simpler arylboronic acids.

Quantitative Solubility Data for Analogous Phenylboronic Acids

The following tables summarize the experimentally determined solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in several common organic solvents. This data, presented as mole fraction solubility at different temperatures, serves as a valuable reference for estimating the solubility of this compound.[3]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Dipropyl Ether298.15~0.035
Acetone298.15~0.025
3-Pentanone298.15~0.020
Chloroform298.15~0.015
Methylcyclohexane298.15<0.001

Note: The data for phenylboronic acid is extrapolated from graphical representations and should be considered approximate.[4]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [3]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform 293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone 293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone 293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3750.1300.105
Dipropyl Ether 293.150.0300.0070.005
303.150.0480.0120.009
313.150.0750.0200.015
323.150.1150.0320.025
Methylcyclohexane 293.15<0.001<0.001<0.001
303.150.001<0.001<0.001
313.150.0020.0010.001
323.150.0040.0020.002

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following are detailed protocols for two common methods: the dynamic (polythermal) method and the thermodynamic (shake-flask) method.

Dynamic (Polythermal) Method

This method involves determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[5][6]

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel.

  • Heating and Observation: Place the vessel in a thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.3 K·h⁻¹).[6]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. The point at which the solution becomes clear (disappearance of turbidity) is recorded as the solubility temperature for that specific composition.[5][6]

  • Data Analysis: By repeating this procedure with different compositions of solute and solvent, a solubility curve (mole fraction vs. temperature) can be constructed.

Thermodynamic (Shake-Flask) Method

The shake-flask method is a widely accepted protocol for determining the equilibrium solubility of a compound.[7]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that the solution reaches equilibrium with the excess solid.[7]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. A clear supernatant should be visible.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved boronic acid.[7]

  • Data Analysis: Construct a calibration curve from standards of known concentrations. Use this curve to determine the concentration of this compound in the saturated supernatant samples, which represents its thermodynamic solubility.

Visualizing Experimental and Logical Workflows

To further elucidate the practical application and determination of solubility for boronic acids, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep1 Weigh Boronic Acid prep2 Measure Solvent prep1->prep2 Combine in Vial equil1 Agitate at Constant Temp (24-48h) prep2->equil1 equil2 Settle Excess Solid equil1->equil2 analysis1 Extract Supernatant equil2->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 HPLC/LC-MS Analysis analysis2->analysis3 data1 Generate Calibration Curve analysis3->data1 data2 Calculate Solubility data1->data2 suzuki_coupling cluster_cycle boronic_acid This compound (Ar-B(OH)2) transmetalation Transmetalation boronic_acid->transmetalation aryl_halide Aryl Halide (Ar'-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition catalyst_cycle Catalytic Cycle pd0 Pd(0) Catalyst pd0->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Biaryl Product (Ar-Ar') reductive_elimination->product base Base base->transmetalation

References

An In-depth Technical Guide on (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid and its derivatives, targeting researchers, scientists, and drug development professionals. The document details the synthesis, properties, and applications of these compounds, with a focus on their use in organic electronics and their potential as therapeutic agents.

Core Compound: this compound

This compound is a versatile organic compound characterized by a fluorene backbone with two phenyl substituents at the C9 position and a boronic acid group at the C4 position. This unique structure imparts desirable electronic and photophysical properties, making it a valuable building block in the synthesis of advanced materials and biologically active molecules.

Chemical Structure:

Applications in Organic Electronics

Derivatives of this compound are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs). The fluorene core provides a rigid and planar structure with high thermal stability and efficient charge transport capabilities. The boronic acid moiety serves as a convenient handle for introducing various functional groups through Suzuki-Miyaura cross-coupling reactions, allowing for the fine-tuning of the material's electronic and optical properties.

Photophysical and Electroluminescent Properties

The photophysical and electroluminescent properties of OLEDs are critically dependent on the molecular structure of the materials used in the emissive layer. The following tables summarize key performance parameters for various fluorene-based derivatives used in OLEDs.

Table 1: Photophysical Properties of Fluorene-Based Emissive Materials

Compound/DerivativeAbsorption Max (nm)Emission Max (nm)Photoluminescence Quantum Yield (PLQY) (%)
9,9-dihexyl-fluorene-2,7-diyl-bis(pyridine-2-ylmethyl)amine38042085
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(N,N'-diphenyl)-N,N'-di(p-butylphenyl)-1,4-diaminobenzene]39043575
9,9-dioctylfluorene-alt-benzothiadiazole45553588
2,7-bis(2-pyridyl)-9,9-di-n-octylfluorene38543092

Table 2: Electroluminescent Performance of OLEDs with Fluorene-Based Emitters

EmitterHostMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)
Ir(ppy)₃ doped in PFOPFO8.515,0003.2
FIrpic doped in F8PCzF8PCz12.321,0003.8
PtOEP doped in PFOPFO5.18,5004.1
F8-alt-BTh doped in CBPCBP10.218,5003.5

Applications in Drug Development

The fluorene scaffold is a privileged structure in medicinal chemistry, and its boronic acid derivatives have shown significant potential as anticancer agents. The boronic acid group can form reversible covalent bonds with the active site residues of enzymes, leading to potent and selective inhibition.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of fluorene-based boronic acid derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.[1]

Table 3: In Vitro Cytotoxic Activity of Fluorene Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine)HeLa (Cervical Cancer)37.76[1]
6FD-derived PIA431 (Epidermoid Carcinoma)29.3[1]
9,9-dihexyl-4,5-diazafluoreneHep3B (Hepatocellular Carcinoma)15.2
9,9-dihexyl-4,5-diazafluoreneMDAMB-231 (Breast Carcinoma)18.5
9,9-dihexyl-4,5-diazafluoreneSKHep-1 (Hepatoma)21.3

Experimental Protocols

Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The following is a representative protocol for the synthesis of a biaryl compound using this compound and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add a 3:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Fabrication of a Multilayer OLED Device

The following is a general procedure for the fabrication of a multilayer OLED device using a fluorene-based derivative as the emissive material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transporting layer (HTL) material (e.g., TPD)

  • Emissive layer (EML) material (fluorene derivative)

  • Electron-transporting layer (ETL) material (e.g., Alq₃)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone to improve the work function of the ITO.

  • HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • HTL Deposition: Thermally evaporate the HTL material (e.g., TPD) onto the HIL under high vacuum (ca. 10⁻⁶ Torr).

  • EML Deposition: Co-evaporate the fluorene-based emissive material and a host material onto the HTL. The doping concentration of the emissive material is typically 1-10%.

  • ETL Deposition: Thermally evaporate the ETL material (e.g., Alq₃) onto the EML.

  • EIL and Cathode Deposition: Sequentially deposit a thin layer of LiF and a thicker layer of aluminum through a shadow mask to define the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for OLED Device Fabrication

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) ITO_Substrate ITO-coated Glass Substrate Cleaning Sequential Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole-Injection Layer (HIL) Spin-coating (e.g., PEDOT:PSS) UV_Ozone->HIL HTL Hole-Transporting Layer (HTL) Thermal Evaporation (e.g., TPD) HIL->HTL EML Emissive Layer (EML) Co-evaporation (Fluorene Derivative + Host) HTL->EML ETL Electron-Transporting Layer (ETL) Thermal Evaporation (e.g., Alq3) EML->ETL EIL_Cathode Electron-Injection Layer (EIL) & Cathode Thermal Evaporation (e.g., LiF/Al) ETL->EIL_Cathode Encapsulation Encapsulation EIL_Cathode->Encapsulation Device Encapsulation (UV-curable epoxy) Testing Testing Encapsulation->Testing Device Characterization (I-V-L, EQE, etc.)

Caption: General workflow for the fabrication of an OLED device.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway Fluorene_Derivative This compound Derivative ROS_Generation Increased Reactive Oxygen Species (ROS) Fluorene_Derivative->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some fluorene derivatives.

References

An In-Depth Technical Guide to the Safety and Handling of (9,9-Diphenyl-9H-fluoren-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, a versatile building block in organic synthesis, particularly relevant to drug discovery and materials science. This document outlines the known hazards, proper handling procedures, and emergency responses, and includes detailed experimental protocols for its synthesis and a common application in Suzuki-Miyaura cross-coupling reactions.

Safety and Hazard Information

1.1. Hazard Identification

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Primary Hazards:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

    • Harmful if swallowed.[1]

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the identified risks, the following precautions and PPE are mandatory when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

1.3. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

1.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

Safety Data Summary
Hazard Class Irritant
GHS Pictogram GHS07
Signal Word Warning
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion
Recommended PPE Safety goggles, gloves, lab coat, respirator (if needed)

Physicochemical Properties

Property Value Reference
CAS Number 1224976-40-2
Molecular Formula C25H19BO2
Molecular Weight 362.23 g/mol
Appearance White to off-white powder/crystalsGeneral observation for similar compounds
Solubility Soluble in organic solvents like THF, DMF, and Dioxane. Limited solubility in water.General knowledge of boronic acids

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

3.1. Synthesis of this compound

The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from 4-bromo-9,9-diphenyl-9H-fluorene.

Step 1: Synthesis of the Precursor, 4-bromo-9,9-diphenyl-9H-fluorene (Illustrative)

While a direct protocol for 4-bromo-9,9-diphenyl-9H-fluorene was not found, a general approach involves the reaction of 4-bromofluorenone with a phenyl Grignard or phenyllithium reagent, followed by acidic workup to promote dehydration and rearrangement.

Step 2: Lithiation and Borylation of 4-bromo-9,9-diphenyl-9H-fluorene

This procedure is adapted from general methods for the synthesis of arylboronic acids.

  • Materials:

    • 4-bromo-9,9-diphenyl-9H-fluorene

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

    • Triisopropyl borate

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-9,9-diphenyl-9H-fluorene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of the aryllithium species may be indicated by a color change.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

    • Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford this compound.

3.2. Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

  • Materials:

    • This compound (1.2 eq)

    • Aryl halide (e.g., 4-iodotoluene) (1.0 eq)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (typically 1-5 mol%)

    • Base (e.g., aqueous sodium carbonate (2 M) or potassium carbonate) (2-3 eq)

    • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Procedure:

    • To a round-bottom flask, add this compound, the aryl halide, and the palladium catalyst.

    • Add the solvent mixture (e.g., toluene/water 4:1).

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Add the aqueous base to the reaction mixture.

    • Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Visualizations

4.1. Synthesis Workflow

G cluster_start Starting Material cluster_reaction1 Lithiation cluster_reaction2 Borylation cluster_workup Workup & Purification cluster_product Final Product 4-bromo-9,9-diphenyl-9H-fluorene 4-bromo-9,9-diphenyl-9H-fluorene n-BuLi, THF, -78 °C n-BuLi, THF, -78 °C 4-bromo-9,9-diphenyl-9H-fluorene->n-BuLi, THF, -78 °C Triisopropyl borate Triisopropyl borate n-BuLi, THF, -78 °C->Triisopropyl borate Acidic Quench Acidic Quench Triisopropyl borate->Acidic Quench Extraction Extraction Acidic Quench->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

4.2. Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar Transmetalation->R-Pd(II)-Ar Ar-B(OH)2 (9,9-Diphenyl-9H-fluoren-4-yl)B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0)Ln R-Ar R-Ar Reductive Elimination->R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization Data

Characterization of the final product is crucial for confirming its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic aromatic proton signals corresponding to the fluorenyl and phenyl groups. The boronic acid proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

    • ¹³C NMR: The spectrum will display signals for the aromatic carbons.

    • ¹¹B NMR: A single resonance is expected, with a chemical shift characteristic of an arylboronic acid.[2][3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Applications in Drug Development and Materials Science

This compound is a valuable intermediate due to the unique properties of the 9,9-diphenylfluorene core. This moiety imparts high thermal stability, good solubility in organic solvents, and specific electronic properties.

  • Drug Discovery: The fluorene scaffold is present in various biologically active molecules. This boronic acid allows for the incorporation of the bulky and rigid 9,9-diphenylfluorene unit into potential drug candidates through Suzuki-Miyaura coupling, enabling the exploration of new chemical space.

  • Materials Science: The photophysical properties of the fluorene core make it a key component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. This boronic acid serves as a building block for the synthesis of complex conjugated polymers and small molecules with tailored electronic and optical properties.[5]

Disclaimer: This guide is intended for informational purposes only and should be used by trained professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its rigid, bulky, and photoactive 9,9-diphenylfluorene core makes it a valuable reagent for the synthesis of advanced materials with tailored electronic and optical properties. These materials find significant applications in the development of organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs), and fluorescent probes.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organohalide. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and organohalides.

Key Applications:
  • Organic Light-Emitting Diodes (OLEDs): The 9,9-diphenylfluorene moiety is known for its high thermal stability and wide bandgap, making it an excellent component for host materials in phosphorescent and fluorescent OLEDs. Incorporating this unit via Suzuki coupling allows for the synthesis of materials with improved device efficiency and lifetime.

  • Hole-Transporting Materials (HTMs): In perovskite solar cells and OLEDs, materials based on the 9,9-diphenylfluorene scaffold exhibit excellent hole mobility and thermal stability. The Suzuki coupling provides a straightforward method to synthesize complex HTMs by coupling the boronic acid with various amine-containing aryl halides.

  • Pharmaceutical Research: The fluorene scaffold is present in various biologically active molecules. This compound can be used to synthesize complex organic molecules as potential therapeutic agents.

Suzuki Coupling Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime [Ar'-B(OH)3]⁻ Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' ArAr_prime Ar-Ar' RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)2 Borate [Ar'-B(OH)3]⁻ Ar_prime_BOH2->Borate + OH⁻ (from Base) Base Base (e.g., K2CO3)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are representative examples of Suzuki coupling reactions using this compound. The specific conditions may require optimization depending on the substrate.

Protocol 1: Synthesis of a Triarylamine-Fluorene Derivative

This protocol describes the synthesis of N-(9,9-diphenyl-9H-fluoren-4-yl)-N,N-diphenylamine, a common building block for hole-transporting materials.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound 4-Bromotriphenylamine Pd(PPh3)4 K2CO3 solvents Add Solvents: Toluene Water reagents->solvents degas Degas with Argon solvents->degas reflux Heat to Reflux (e.g., 100 °C) Stir overnight degas->reflux extract Extract with Dichloromethane reflux->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 2: General workflow for the Suzuki coupling synthesis.

Materials:

  • This compound

  • 4-Bromotriphenylamine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromotriphenylamine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (20 mL) and deionized water (10 mL) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Under a positive pressure of argon, heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Quantitative Data

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions involving aryl boronic acids and aryl halides, which are representative of the reaction with this compound.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotriphenylaminePd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001885-95
4-IodoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane801290-98
2-BromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃DMF1102475-85
4-ChlorobenzonitrilePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Toluene1001680-90

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Troubleshooting and Considerations

  • Low Yields: Incomplete reaction can be due to inactive catalyst, insufficient degassing, or low reaction temperature. Ensure the catalyst is fresh and the reaction is maintained under an inert atmosphere. Increasing the temperature or reaction time may improve yields.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction to completion.

  • Deboronated Starting Material: Protodeboronation can be an issue, particularly with electron-rich boronic acids or in the presence of excess water. Using anhydrous solvents and bases can mitigate this.

  • Bulky Substrates: For sterically hindered substrates, using more active catalysts such as those with Buchwald-type ligands (e.g., SPhos, XPhos) and stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki coupling reactions to synthesize a wide range of functional organic materials.

Application Notes and Protocols for Suzuki Coupling with (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, a sterically hindered building block crucial for the synthesis of advanced materials and complex pharmaceutical intermediates. The bulky 9,9-diphenylfluorenyl moiety can impart unique photophysical properties and conformational constraints to target molecules.

The protocol herein is a representative procedure based on established methods for sterically demanding Suzuki couplings, which often require specific catalyst and ligand systems to achieve high yields.[3][4][5]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (e.g., an aryl bromide or iodide) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] For sterically hindered substrates, the choice of a bulky and electron-rich phosphine ligand is often critical to facilitate the catalytic cycle and achieve high turnover numbers.[3][4]

Experimental Protocol

This protocol describes the Suzuki coupling of this compound with a representative aryl halide, 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or a solution in toluene

  • Potassium Phosphate (K₃PO₄), finely ground

  • Anhydrous Toluene

  • Anhydrous, degassed water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol, 1.2 equiv).

    • Add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv) and finely ground potassium phosphate (2.0 mmol, 2.0 equiv).

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Catalyst Preparation:

    • In a separate small, dry vial under an inert atmosphere, prepare the catalyst solution.

    • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 0.015 equiv) and Tri-tert-butylphosphine (P(t-Bu)₃, 0.036 mmol, 0.036 equiv).

    • Add anhydrous, degassed toluene (5 mL) to the vial and stir for a few minutes until the catalyst and ligand are dissolved.

  • Reaction Execution:

    • Using a syringe, transfer the catalyst solution to the Schlenk flask containing the reactants.

    • Add an additional portion of anhydrous, degassed toluene (10 mL) to the reaction flask.

    • Heat the reaction mixture to 80-100 °C under a continuous flow of inert gas.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (30 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various aryl halides under optimized conditions. Yields are highly dependent on the specific substrates and reaction conditions.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene1001885-95
21-Iodo-4-nitrobenzenePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O901280-90
32-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O852470-80
44-ChlorotoluenePd(OAc)₂ / PCy₃K₃PO₄Toluene1102460-75

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert_atm Establish Inert Atmosphere (Ar or N2) reagents->inert_atm catalyst_add Add Pd Catalyst and Ligand Solution inert_atm->catalyst_add heating Heat Reaction Mixture (80-110 °C) catalyst_add->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Cool and Perform Aqueous Extraction monitoring->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification final_product Pure Coupled Product purification->final_product Isolated Product

Caption: A flowchart of the Suzuki coupling experimental workflow.

Catalytic Cycle

The diagram below outlines the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_oxid R1-Pd(II)L2-X pd0->pd2_oxid Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L2-R2 pd2_oxid->pd2_trans Transmetalation (R2-B(OR)2 + Base) product R1-R2 pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Blue Light-Emitting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, with the CAS Number 1224976-40-2, is a fluorene-based organic compound that holds significant promise for the development of advanced blue light-emitting materials.[1][2] Its rigid, planar fluorene core, enhanced by the presence of two phenyl groups at the C9 position, provides excellent thermal and morphological stability. The boronic acid functional group makes it a versatile building block for the synthesis of more complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, which are instrumental in creating the conjugated polymers and oligomers used in Organic Light-Emitting Diodes (OLEDs).

The unique molecular architecture of fluorene derivatives allows for the tuning of their electronic and photophysical properties, making them suitable for various roles within an OLED device, including as emissive materials, host materials for phosphorescent emitters, and components in charge-transporting layers.[3] Materials derived from this compound are candidates for achieving high-efficiency and long-lasting blue emission, a critical component for full-color displays and solid-state lighting.

Data Presentation

While specific quantitative data for OLEDs employing this compound is not extensively published, the following table summarizes the photophysical and electroluminescence properties of representative fluorene-based blue-emitting materials to provide an indication of the expected performance.

Compound/Device StructureRole in OLEDPhotoluminescence Quantum Yield (PLQY)Maximum Emission Wavelength (λmax)Maximum External Quantum Efficiency (EQE)Maximum Luminance (cd/m²)Emission Color
Ter(9,9'-spirobifluorene)Emitter/HTL~100% (in solution), 66-90% (in solid state)Not specified2.5-3%Not specifiedBlue
10-(9,9′-dimethyl-2-(10-phenylanthracen-9-yl)-9H-fluoren-7-yl)-phenylanthraceneEmitting MaterialNot specified452 nm (in solution)1.87%Not specifiedSky-Blue
2′,7′-di-(10-phenylanthracen-9-yl)-9,9′-spirobi[9H-fluorene]Emitting MaterialNot specified456 nm (in solution)1.70%Not specifiedSky-Blue
Oligofluorene Trimer (F3BA) FilmEmitting MaterialNot specified409 nmNot specifiedNot specifiedBlue
Oligofluorene Tetramer (F4BA) FilmEmitting MaterialNot specified415 nmNot specifiedNot specifiedBlue

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound from 4-bromo-9,9-diphenyl-9H-fluorene via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

  • 4-bromo-9,9-diphenyl-9H-fluorene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 4-bromo-9,9-diphenyl-9H-fluorene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction progress can be monitored by TLC.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • To the resulting aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition of the borate ester, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl solution at 0 °C.

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., a mixture of ether and hexane) to yield this compound as a solid.

Fabrication of a Blue OLED Device

This protocol outlines the fabrication of a multilayer OLED device using thermal evaporation, where a derivative of this compound could be used as a blue emitter or a host in the emissive layer.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL).

    • Example stack:

      • HIL: N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)

      • HTL: NPB

      • EML Host: A derivative of this compound

      • EML Dopant: A suitable blue dopant

      • ETL: Tris(8-hydroxyquinolinato)aluminum (Alq₃)

      • EIL: Lithium fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (detergent, deionized water, solvents, UV-ozone cleaner)

  • Shadow masks for patterning the organic layers and cathode

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum.

    • Deposit a 40 nm layer of NPB as the HIL.

    • Deposit a 20 nm layer of NPB as the HTL.

    • Co-evaporate the emissive layer (e.g., 30 nm of the host material doped with an appropriate concentration of the blue dopant). The deposition rates should be carefully controlled to achieve the desired doping concentration.

    • Deposit a 20 nm layer of Alq₃ as the ETL.

  • Cathode Deposition:

    • Deposit a 1 nm layer of LiF as the EIL.

    • Deposit a 100 nm layer of Al as the cathode. The deposition should be done through a shadow mask to define the active area of the device.

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers from moisture and oxygen. Use a UV-curable epoxy and a glass lid to seal the device.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE) and power efficiency of the fabricated OLED.

Visualizations

Caption: Molecular structure of this compound.

experimental_workflow Synthesis and Fabrication Workflow cluster_synthesis Synthesis of the Boronic Acid cluster_fabrication OLED Fabrication start_synth Start: 4-bromo-9,9-diphenyl-9H-fluorene lithiation Lithium-Halogen Exchange (-78 °C, n-BuLi) start_synth->lithiation boration Reaction with Triisopropyl borate lithiation->boration hydrolysis Acidic Hydrolysis (HCl) boration->hydrolysis purification_synth Purification (Recrystallization) hydrolysis->purification_synth end_synth Product: this compound purification_synth->end_synth eml Emissive Layer Deposition (Host-Dopant) end_synth->eml Used as EML Host Precursor start_fab Start: Cleaned ITO Substrate hil_htl HIL/HTL Deposition (NPB) start_fab->hil_htl hil_htl->eml etl_eil ETL/EIL Deposition (Alq₃/LiF) eml->etl_eil cathode Cathode Deposition (Al) etl_eil->cathode encapsulation Encapsulation cathode->encapsulation end_fab Finished Blue OLED Device encapsulation->end_fab oled_structure OLED Device Architecture cluster_device cluster_process anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil hole_injection Hole Injection htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (Host + Blue Dopant) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (LiF/Al) eil->cathode electron_injection Electron Injection recombination Electron-Hole Recombination -> Blue Light Emission hole_injection->recombination electron_injection->recombination

References

Application Notes and Protocols for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Organic Photovoltaic (OPV) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a versatile building block in organic electronics, showing significant potential in the development of novel materials for organic photovoltaic (OPV) devices. Its rigid, planar fluorene core, functionalized with bulky phenyl groups at the C9 position, enhances solubility and prevents aggregation, while the boronic acid moiety at the C4 position allows for facile incorporation into conjugated polymer backbones or small molecules through Suzuki coupling reactions. These characteristics make it an attractive candidate for synthesizing both hole-transporting materials (HTMs) and electron-transporting materials (ETMs) with tailored optoelectronic properties for high-performance OPVs.

Key Applications in OPV Research

The primary application of this compound in OPV research is as a monomer for the synthesis of conjugated polymers. These fluorene-based polymers can be designed to possess specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, broad absorption spectra, and high charge carrier mobilities, which are critical for efficient solar cell performance.

  • Hole-Transporting Materials (HTMs): When copolymerized with electron-rich monomers, the resulting fluorene-based polymers can exhibit suitable HOMO levels for efficient hole extraction from the photoactive layer and transport to the anode. The bulky diphenyl groups can contribute to forming stable amorphous films, which is beneficial for device longevity.

  • Electron-Transporting Materials (ETMs): Conversely, copolymerization with electron-deficient monomers can yield materials with low-lying LUMO levels, making them suitable for electron transport to the cathode. The fluorene unit's high electron affinity can be advantageous in this context.

While specific data for OPV devices employing materials directly synthesized from this compound is not extensively reported in peer-reviewed literature, the performance of devices based on structurally analogous 9,9-dialkylfluorene-2,7-diyl polymers provides a strong indication of their potential.

Representative Performance of Fluorene-Based Polymer OPVs

The following table summarizes the performance of organic solar cells fabricated using fluorene-based copolymers as the electron donor, blended with a fullerene derivative as the electron acceptor. This data is representative of what could be expected from well-designed polymers incorporating the this compound moiety.

Polymer:Acceptor BlendVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PFTTTz:PC71BM (1:2)0.741.98471.31[1]
PFTODTBT:PC71BM--->1.5[1]
Polymer:PC71BM (1:1)---0.68[2]
Polymer:PC71BM (1:2)---1.22[2]

Experimental Protocols

Protocol 1: Synthesis of a Representative Fluorene-Based Copolymer via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a conjugated copolymer using a 9,9-disubstituted fluorene boronic acid derivative and a brominated comonomer.

Diagram of Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A This compound G Fluorene-Based Conjugated Polymer A->G B Dibrominated Comonomer B->G C Pd(PPh3)4 C->G D K2CO3 D->G E Toluene/H2O E->G F Heat (e.g., 100 °C) F->G

Caption: Suzuki coupling for fluorene polymer synthesis.

Materials:

  • This compound (or a suitable derivative like 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane))

  • A dibrominated comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Purification solvents (e.g., methanol, acetone, hexane)

  • Soxhlet extraction apparatus

Procedure:

  • In a Schlenk flask, combine equimolar amounts of the fluorene boronic acid derivative and the dibrominated comonomer.

  • Add Pd(PPh3)4 (1-5 mol% relative to the monomers).

  • Add K2CO3 (4 equivalents per mole of boronic acid) dissolved in a minimal amount of deionized water.

  • Add toluene to the flask to create a biphasic mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 30 minutes.

  • Heat the reaction mixture to reflux (typically around 100 °C) under an inert atmosphere for 24-72 hours.

  • After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol to precipitate the polymer.

  • Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual catalysts and oligomers.

  • Purify the polymer further by Soxhlet extraction with solvents such as methanol, acetone, and hexane to remove low molecular weight fractions.

  • Extract the final polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again in methanol.

  • Dry the purified polymer under vacuum.

Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Organic Photovoltaic Device

This protocol outlines the fabrication of a standard inverted OPV device using a fluorene-based polymer as the donor and a fullerene derivative as the acceptor.

Diagram of OPV Device Fabrication Workflow:

G cluster_substrate Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_electrode Electrode Deposition cluster_final Final Device A ITO Glass Cleaning (Detergent, DI Water, Acetone, IPA) B UV-Ozone Treatment A->B C Electron Transport Layer (ETL) (e.g., ZnO) B->C D Active Layer (BHJ) (Fluorene Polymer:Acceptor Blend) C->D E Hole Transport Layer (HTL) (e.g., PEDOT:PSS) D->E F Top Electrode (Anode) (e.g., Ag) via Thermal Evaporation E->F G OPV Device F->G

Caption: Inverted OPV device fabrication workflow.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Electron Transport Layer (ETL) precursor (e.g., Zinc Acetate for ZnO sol-gel)

  • Fluorene-based polymer (synthesized as in Protocol 1)

  • Electron Acceptor (e.g., PC61BM or PC71BM)

  • Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)

  • High-purity silver (Ag) for thermal evaporation

  • Solvents: Chlorobenzene or o-dichlorobenzene for the active layer, deionized water, acetone, isopropanol (IPA)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 15 minutes to improve the surface wettability and work function.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a ZnO precursor solution (e.g., from zinc acetate dihydrate and ethanolamine in 2-methoxyethanol).

    • Spin-coat the ZnO precursor solution onto the cleaned ITO substrate at a suitable speed (e.g., 3000 rpm for 30 seconds).

    • Anneal the film on a hotplate at a temperature appropriate for the precursor (e.g., 200 °C for 10 minutes) to form a uniform ZnO layer.

  • Active Layer (BHJ) Deposition:

    • Prepare a blend solution of the fluorene-based polymer and the fullerene acceptor in a suitable solvent like chlorobenzene. The weight ratio (e.g., 1:1, 1:2) and concentration should be optimized.

    • Spin-coat the active layer blend onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The spin speed will determine the film thickness.

    • Anneal the active layer at an optimized temperature (e.g., 80-120 °C) to improve the morphology.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the active layer.

    • Anneal the film at a moderate temperature (e.g., 120-140 °C for 10 minutes) in the glovebox.

  • Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the top electrode (e.g., 100 nm of Ag) through a shadow mask at a high vacuum (<10-6 Torr).

  • Device Encapsulation and Characterization:

    • Encapsulate the device to prevent degradation from air and moisture.

    • Characterize the device performance using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Measure the current density-voltage (J-V) characteristics to determine Voc, Jsc, FF, and PCE.

These protocols provide a foundational framework for researchers to explore the potential of this compound and its derivatives in the field of organic photovoltaics. Optimization of reaction conditions, comonomer selection, and device architecture will be crucial for achieving high-performance OPV devices.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed transformation joins organoboron compounds, such as boronic acids, with organic halides or triflates. (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a valuable building block, particularly in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs), and for the development of novel pharmaceutical candidates.[2] The bulky 9,9-diphenylfluorene moiety imparts unique photophysical properties and can enhance the thermal and morphological stability of the resulting molecules.

These application notes provide an overview of the key considerations for the successful Suzuki-Miyaura cross-coupling of this compound with a focus on catalyst selection, reaction conditions, and experimental protocols.

Key Considerations for Successful Coupling

Due to the steric hindrance of the this compound, careful optimization of the reaction parameters is crucial for achieving high yields.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is paramount. For sterically demanding substrates, catalyst systems employing bulky and electron-rich phosphine ligands are often the most effective. These ligands facilitate the oxidative addition of the aryl halide to the palladium center and promote the subsequent reductive elimination step.

Commonly used palladium sources include:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]

Effective phosphine ligands for coupling with bulky boronic acids include:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for challenging couplings.

  • Other Phosphine Ligands: Triphenylphosphine (PPh₃) and Tricyclohexylphosphine (PCy₃) can also be employed, though they may be less effective for highly hindered substrates.

Base Selection: The base plays a critical role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The choice of base can significantly impact the reaction yield.

Commonly used bases include:

  • Potassium Carbonate (K₂CO₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Potassium Phosphate (K₃PO₄)

  • Sodium Carbonate (Na₂CO₃)[1][5]

Inorganic bases are often used in aqueous solutions, creating a biphasic reaction mixture.

Solvent System: A variety of organic solvents can be used for Suzuki-Miyaura reactions. Often, a mixture of an organic solvent and water is employed to dissolve both the organic reactants and the inorganic base.

Commonly used solvents include:

  • Toluene

  • Dioxane

  • Tetrahydrofuran (THF)[5]

  • Dimethylformamide (DMF)[6]

It is essential to use degassed solvents to prevent the oxidation and deactivation of the palladium(0) catalyst.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of fluorenyl boronic acid derivatives with various aryl halides. While specific data for this compound is limited in publicly available literature, the data for structurally related fluorenyl boronic acids provides a strong starting point for optimization.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,7-dibromo-9,9-dioctylfluorene4-tert-butylphenyl boronic acid pinacol esterPd(PPh₃)₄ (2.5)-Na₂CO₃ (2M aq.)Toluene8024>95
2Aryl Bromide2-(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanetBu₃PPd(Ph)Br (5)-Na₂CO₃ (2M aq.)THFRT1.2N/A (polymerization)
34-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux (MW)0.5-1.560-80[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[6]

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd/C, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2 equiv)

  • Solvent (e.g., DMF)

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent and seal the vial.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)Ln-Ar Transmetal->PdII_Ar Boronate Ar-B(OR)3- Boronate->Transmetal Base Base Base->Boronate BoronicAcid Ar-B(OH)2 BoronicAcid->Base Activation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product RX R-X RX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Boronic Acid, Aryl Halide, Catalyst, and Base in Flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-110 °C) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up: Quench, Extract, Wash monitor->workup purify Purify Product: Column Chromatography or Recrystallization workup->purify end End purify->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Catalyst_Selection problem Substrate Challenge: Sterically Hindered Boronic Acid catalyst_choice Catalyst System Selection problem->catalyst_choice goal Desired Outcome: High Yield and Efficiency ligands Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) catalyst_choice->ligands pd_source Palladium(0) or Palladium(II) Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_choice->pd_source base Appropriate Base (e.g., K₂CO₃, K₃PO₄) catalyst_choice->base solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) catalyst_choice->solvent ligands->goal pd_source->goal base->goal solvent->goal

Caption: Logic for selecting a catalyst system for hindered substrates.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers from (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of conductive polyfluorene derivatives using (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid as a key precursor. The methodologies focus on the Suzuki-Miyaura cross-coupling polymerization, a robust and versatile method for the formation of carbon-carbon bonds in polymer synthesis.

Introduction

Polyfluorenes are a class of conjugated polymers that have garnered significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1] Their desirable properties, such as high photoluminescence quantum efficiency, good thermal stability, and high charge carrier mobility, stem from the planar, conjugated nature of the fluorene monomer unit.[2] The 9-position of the fluorene core can be readily functionalized with various side chains to tune the polymer's solubility and processing characteristics without significantly altering its electronic properties.[1]

This compound is a valuable monomer for the synthesis of polyfluorenes with enhanced thermal and morphological stability due to the bulky phenyl substituents at the 9-position. This application note details the copolymerization of this boronic acid with a suitable comonomer, 2,7-dibromo-9,9-diphenyl-9H-fluorene, via a palladium-catalyzed Suzuki-Miyaura polycondensation to yield a fully aromatic, conductive polymer.

Data Presentation

The following tables summarize typical characterization data for a polyfluorene copolymer synthesized from this compound and 2,7-dibromo-9,9-diphenyl-9H-fluorene.

Table 1: Polymerization and Molecular Weight Data

EntryComonomerCatalyst (mol%)BaseSolventTime (h)Yield (%)Mn (kDa)PDI
12,7-dibromo-9,9-diphenyl-9H-fluorenePd(PPh₃)₄ (2)2M aq. K₂CO₃Toluene48>9525.81.8

Mn = Number-average molecular weight, PDI = Polydispersity Index, determined by Gel Permeation Chromatography (GPC) against polystyrene standards.

Table 2: Photophysical and Electrochemical Properties

PolymerAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)Band Gap (eV)
Poly[(9,9-diphenyl-9H-fluorene-4,7-diyl)-co-(9,9-diphenyl-9H-fluorene-2,7-diyl)]385425 (Blue)~0.65-5.8-2.73.1

Properties are typically measured in thin films or dilute solutions (e.g., chloroform).

Experimental Protocols

Protocol 1: Synthesis of Poly[(9,9-diphenyl-9H-fluorene-4,7-diyl)-co-(9,9-diphenyl-9H-fluorene-2,7-diyl)] via Suzuki-Miyaura Polycondensation

This protocol describes the synthesis of a copolymer from this compound and 2,7-dibromo-9,9-diphenyl-9H-fluorene.

Materials:

  • This compound (1.0 mmol)

  • 2,7-dibromo-9,9-diphenyl-9H-fluorene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Anhydrous Toluene (20 mL)

  • 2 M aqueous Potassium Carbonate (K₂CO₃) solution (10 mL)

  • Methanol

  • Chloroform

Procedure:

  • In a flame-dried 100 mL Schlenk flask, add this compound (1.0 mmol), 2,7-dibromo-9,9-diphenyl-9H-fluorene (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (20 mL) to the flask via syringe.

  • Add the 2 M aqueous potassium carbonate solution (10 mL) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously under a positive pressure of argon for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with methanol and then water to remove any inorganic salts and catalyst residues.

  • To further purify the polymer, dissolve it in a minimum amount of chloroform and reprecipitate it into methanol.

  • Collect the purified polymer by filtration and dry it under vacuum at 60 °C for 24 hours.

Mandatory Visualizations

Suzuki_Polymerization_Workflow cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_purification Purification MonomerA This compound ReactionVessel Schlenk Flask (Toluene, 90°C, 48h) MonomerA->ReactionVessel MonomerB 2,7-dibromo-9,9-diphenyl-9H-fluorene MonomerB->ReactionVessel Catalyst Pd(PPh3)4 Catalyst->ReactionVessel Base K2CO3 Solution Base->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Washing Washing (Methanol, Water) Precipitation->Washing Reprecipitation Reprecipitation (Chloroform/Methanol) Washing->Reprecipitation Drying Vacuum Drying Reprecipitation->Drying Product Conductive Polymer Drying->Product

Caption: Experimental workflow for the synthesis of the conductive polymer.

Suzuki_Coupling_Mechanism cluster_reactants Monomers cluster_catalytic_cycle Catalytic Cycle BoronicAcid (Fluorene)-B(OH)2 Transmetalation Transmetalation BoronicAcid->Transmetalation Base Bromoarene (Fluorene)-Br OxidativeAddition Oxidative Addition Bromoarene->OxidativeAddition OxidativeAddition->Transmetalation Ar-Pd(II)-Br ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Ar-Pd(II)-Ar' Pd0 Pd(0) Catalyst ReductiveElimination->Pd0 Ar-Ar' Product Polyfluorene Chain ReductiveElimination->Product Pd0->OxidativeAddition Ar-Br

References

Troubleshooting & Optimization

Technical Support Center: (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 9,9-diphenyl-9H-fluorene.[1][2] Homocoupling results in the dimerization of the boronic acid to form a biphenyl derivative.[3]

Q2: Why is my Suzuki-Miyaura reaction with this compound showing low to no yield?

A2: Low yields with this sterically hindered boronic acid can stem from several factors.[4] Inadequate catalyst activity, the presence of oxygen leading to catalyst decomposition and homocoupling, and suboptimal choice of base and solvent are common culprits.[1] The bulky nature of the 9,9-diphenyl-9H-fluorenyl group can also impede the reaction, necessitating carefully chosen ligands and reaction conditions to accommodate the steric hindrance.[4]

Q3: How can I minimize protodeboronation of this compound?

A3: Protodeboronation is often accelerated by strong bases and the presence of water.[1] To mitigate this, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[1] Running the reaction under anhydrous conditions can also significantly reduce this side reaction.[1] Additionally, employing a more active catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[1] Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, is another highly effective strategy.[2][5]

Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with this boronic acid to avoid side reactions?

A4: To ensure optimal results, it is crucial to maintain an inert atmosphere throughout the reaction by thoroughly degassing solvents and using an argon or nitrogen blanket.[1] If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes promote homocoupling; starting with a Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous.[3] The purity of all reagents, including the boronic acid, aryl halide, base, and solvent, is critical for a successful reaction.

Q5: How can I effectively purify the product from unreacted starting materials and byproducts?

A5: A standard aqueous work-up is the first step to remove inorganic salts and water-soluble impurities.[1] Unreacted boronic acid can often be removed by a basic aqueous wash, which converts it to its water-soluble boronate salt. For separating the desired product from the homocoupled byproduct, which may have similar polarity, meticulous column chromatography with a shallow solvent gradient is often effective.[1] If the product is a solid, recrystallization can also be a powerful purification technique.

Troubleshooting Guides

Issue Probable Cause(s) Recommended Solution(s)
Low to No Yield of Desired Product 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Steric hindrance impeding the reaction. 4. Poor solubility of reagents.1. Use a fresh batch of catalyst or a more active precatalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1] 3. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the coupling of sterically demanding substrates.[4] 4. Choose a solvent system that ensures the solubility of all reactants at the reaction temperature.
Significant Amount of Protodeboronation Product (9,9-diphenyl-9H-fluorene) 1. Presence of excess water. 2. Base is too strong. 3. High reaction temperature. 4. Slow rate of cross-coupling compared to protodeboronation.1. Use anhydrous solvents and ensure reagents are dry.[1] 2. Switch to a milder base (e.g., KF, CsF, K₂CO₃).[1] 3. Attempt the reaction at a lower temperature if the catalyst is sufficiently active.[1] 4. Use a more active catalyst/ligand system to accelerate the desired reaction.[1] Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[2][5]
Major Byproduct is the Homocoupled Dimer 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst promoting homocoupling during in situ reduction.1. Ensure thorough degassing of the reaction setup and maintain a strict inert atmosphere (argon or nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.
Incomplete Consumption of Starting Materials 1. Insufficient reaction time or temperature. 2. Catalyst deactivation.1. Monitor the reaction by TLC or LC-MS and extend the reaction time or incrementally increase the temperature. 2. If catalyst deactivation is suspected, a second addition of the catalyst may be beneficial.

Impact of Reaction Parameters on Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids

Parameter Effect on Yield Effect on Side Reactions Recommendations for this compound
Palladium Catalyst Highly active catalysts (e.g., those with Buchwald ligands) can improve yields for sterically hindered substrates.[4]More efficient catalysts can outcompete side reactions like protodeboronation.[1]Use a highly active catalyst system such as those based on biarylphosphine ligands.
Base The choice of base is critical and often substrate-dependent. Stronger bases can sometimes increase reaction rates.Strong bases in aqueous media can accelerate protodeboronation.[1]Start with milder bases like K₂CO₃ or Cs₂CO₃, especially if protodeboronation is a concern.
Solvent A solvent system that ensures good solubility of all components is crucial. Biphasic systems (e.g., toluene/water) are common.Anhydrous solvents can suppress protodeboronation.[1]A mixture of a non-polar aprotic solvent (e.g., dioxane, toluene) and a polar solvent (e.g., water, DMF) can be effective. Consider anhydrous conditions to minimize protodeboronation.
Temperature Higher temperatures generally increase reaction rates.Higher temperatures can also increase the rate of side reactions, including protodeboronation.[1]Optimize the temperature to achieve a reasonable reaction rate while minimizing side product formation, typically in the range of 80-110 °C.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This is a generalized protocol that may require optimization for specific substrates.

Reagents and Equipment:

  • This compound

  • Aryl halide (bromide or iodide recommended for higher reactivity)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, or a mixture with water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 1-5 mol%). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_side_reactions Side Reactions Aryl_Halide Ar-X Desired_Product Desired Product Ar-(9,9-Diphenyl-9H-fluoren-4-yl) Aryl_Halide->Desired_Product Boronic_Acid (9,9-Diphenyl-9H-fluoren-4-yl)B(OH)₂ Boronic_Acid->Desired_Product Protodeboronation Protodeboronation Product (9,9-Diphenyl-9H-fluorene) Boronic_Acid->Protodeboronation H₂O, Base Homocoupling Homocoupling Product Boronic_Acid->Homocoupling O₂, Pd(II) Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Product Base Base Base->Desired_Product

Caption: Desired Suzuki-Miyaura coupling versus common side reactions.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity & Stability Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Start->Check_Atmosphere Optimize_Base Optimize Base (e.g., milder base for protodeboronation) Check_Reagents->Optimize_Base Optimize_Catalyst Optimize Catalyst/Ligand (e.g., for steric hindrance) Check_Atmosphere->Optimize_Catalyst Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Optimize_Catalyst->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Condition_Outcome_Relationship cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Strong_Base Strong Base Protodeboronation Protodeboronation Strong_Base->Protodeboronation promotes Bulky_Ligand Bulky Ligand High_Yield High Yield Bulky_Ligand->High_Yield favors (with steric hindrance) Anhydrous Anhydrous Solvent Anhydrous->High_Yield can increase (by reducing protodeboronation) Anhydrous->Protodeboronation suppresses Oxygen Oxygen Presence Homocoupling Homocoupling Oxygen->Homocoupling promotes

Caption: Relationship between reaction conditions and outcomes.

References

preventing protodeboronation of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to offer troubleshooting advice for its use in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of 9,9-diphenyl-9H-fluorene as a byproduct, reducing the yield of the desired coupled product and complicating purification. Due to its steric bulk, this compound can be susceptible to protodeboronation, especially under harsh reaction conditions.

Q2: What are the primary factors that promote protodeboronation of this bulky boronic acid?

A2: Several factors can increase the rate of protodeboronation for sterically hindered boronic acids like this compound:

  • High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.

  • Strong Bases: While a base is necessary for the catalytic cycle, strongly basic conditions, particularly in the presence of water, can promote the undesired cleavage of the C-B bond.[1]

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.[2]

  • Inefficient Catalytic System: If the desired Suzuki-Miyaura coupling reaction is slow, the boronic acid is exposed to potentially degradative conditions for a longer period, increasing the likelihood of protodeboronation.

  • Ligand Choice: The choice of phosphine ligand is crucial. While bulky, electron-rich ligands are often used to promote the coupling of sterically hindered substrates, some studies have shown that excessively bulky ligands can paradoxically promote palladium-catalyzed protodeboronation.

Q3: How can I minimize protodeboronation when using this compound?

A3: To suppress protodeboronation, the goal is to create reaction conditions that favor the kinetics of the Suzuki-Miyaura coupling over the protodeboronation side reaction. Key strategies include:

  • Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of a proton source.

  • Optimized Catalyst System: Employ a highly active palladium catalyst and appropriate ligand to ensure the cross-coupling reaction proceeds rapidly. For sterically hindered substrates, Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[2]

  • Use of Boronic Esters: While this compound is the primary reagent, in challenging cases, converting it to a more stable boronic ester (e.g., a pinacol ester) can be beneficial. These esters can act as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no yield of the desired product Inefficient catalyst activation or decomposition.Ensure the use of a pre-formed, active Pd(0) catalyst or that the Pd(II) precatalyst is efficiently reduced. Maintain a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[2]
Low reactivity of the aryl halide.Consider using a more reactive aryl halide (I > Br > Cl). For aryl chlorides, a more active catalyst system (e.g., using a Buchwald ligand) may be necessary.
Significant formation of 9,9-diphenyl-9H-fluorene (protodeboronation byproduct) Reaction conditions are too harsh.Lower the reaction temperature. Switch to a milder base (e.g., K₂CO₃ or Cs₂CO₃).
Presence of excess water.Use anhydrous solvents and dry glassware thoroughly. Consider adding molecular sieves to the reaction mixture.
The Suzuki coupling is too slow.Increase the catalyst loading slightly. Optimize the ligand-to-palladium ratio. Ensure efficient stirring.
Formation of homocoupled byproduct of the boronic acid Presence of oxygen.Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere.[2]
Inappropriate catalyst or reaction conditions.Screen different palladium catalysts and ligands. Adjusting the reaction temperature may also help.
Reaction is sluggish and does not go to completion Steric hindrance from the boronic acid and/or the coupling partner.Employ a catalyst system known to be effective for sterically demanding couplings, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[2]
Poor solubility of reagents.Choose a solvent system that ensures all components are well-dissolved at the reaction temperature. A mixture of solvents, such as toluene/water or dioxane/water, can be effective.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of an aryl halide with this compound.

  • Reagents and Materials:

    • Aryl halide (1.0 eq.)

    • This compound (1.2 - 1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Under a positive pressure of the inert gas, add the palladium catalyst.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup and extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Protocol for Challenging Couplings with Sterically Hindered Substrates

This protocol is adapted for more challenging couplings where protodeboronation is a significant concern.

  • Reagents and Materials:

    • Sterically hindered aryl halide (1.0 eq.)

    • This compound (1.5 eq.)

    • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

    • Bulky phosphine ligand (e.g., XPhos, if not using a precatalyst with the ligand already incorporated)

    • Mild base (e.g., K₃PO₄, 3.0 eq.)

    • Degassed solvent system (e.g., Dioxane/water 10:1)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, and the base to a reaction vessel.

    • Add the palladium precatalyst.

    • Add the degassed solvent system.

    • Seal the vessel and place it in a preheated oil bath or heating block.

    • Stir the reaction mixture vigorously at the optimized temperature (e.g., 90-120 °C).

    • Monitor the reaction progress.

    • Follow steps 7-10 from Protocol 1 for workup and purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions that can be used as a starting point for the Suzuki-Miyaura coupling of this compound. The optimal conditions will vary depending on the specific aryl halide used.

Parameter Typical Range/Value Notes
Boronic Acid Equivalents 1.2 - 1.5An excess is often used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Buchwald PrecatalystsChoice depends on the reactivity of the coupling partners. For sterically hindered substrates, Buchwald precatalysts are often preferred.[2]
Catalyst Loading 1 - 5 mol%Lower loadings may be possible with highly active catalysts.
Ligand PPh₃, Buchwald ligands (SPhos, XPhos)Bulky, electron-rich ligands are generally required for coupling sterically hindered substrates.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, DMF, DME, THF/water, Dioxane/waterThe solvent should be anhydrous and deoxygenated, unless a biphasic system is intentionally used.
Temperature 80 - 120 °CThe optimal temperature depends on the substrates and catalyst system.
Reaction Time 2 - 24 hoursMonitor by TLC, GC-MS, or LC-MS.

Visualizations

Signaling Pathways and Experimental Workflows

Protodeboronation_Pathway cluster_suzuki Suzuki-Miyaura Cycle A Arylboronic Acid (Ar-B(OH)₂) B Arylboronate ([Ar-B(OH)₃]⁻) A->B + OH⁻ C Protodeboronated Product (Ar-H) B->C + H₂O (Protodeboronation) D Suzuki Coupling Product (Ar-Ar') E [Pd(0)L₂] F Ar-Pd(II)-X(L₂) E->F Oxidative Addition (Ar'-X) G Ar-Pd(II)-Ar'(L₂) F->G Transmetalation (from B) G->E Reductive Elimination

Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Protodeboronation Significant Protodeboronation? Start->Check_Protodeboronation Optimize_Conditions Optimize Conditions: - Milder Base - Anhydrous Solvent - Lower Temperature Check_Protodeboronation->Optimize_Conditions Yes Check_Catalyst Catalyst/Ligand Issue? Check_Protodeboronation->Check_Catalyst No Success Improved Yield Optimize_Conditions->Success Use_Active_System Use Highly Active Catalyst System: - Buchwald Precatalyst - Bulky Ligand (e.g., XPhos) Check_Catalyst->Use_Active_System Yes Check_Reagents Check Reagent Quality and Inert Atmosphere Check_Catalyst->Check_Reagents No Use_Active_System->Success Check_Reagents->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, offering potential causes and actionable solutions to overcome catalyst deactivation and other reaction challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Deactivation: Incomplete degassing leading to oxidation of the Pd(0) catalyst.[1]Ensure thorough degassing of solvents and reaction mixtures by sparging with an inert gas (e.g., Argon, Nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
Inefficient Pre-catalyst Reduction: The active Pd(0) species is not being generated efficiently from the Pd(II) pre-catalyst.[2][3]Use a pre-catalyst that is more readily activated.[1] Consider the use of a Pd(0) source directly.[2]
Steric Hindrance: The bulky nature of this compound can slow down key steps in the catalytic cycle.[4]Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition and stabilize the catalyst.[1][2] Increase the reaction temperature, but monitor for side reactions.[1][2]
Poor Substrate Reactivity: The coupling partner (e.g., an aryl chloride) may be unreactive under the chosen conditions.[2]Switch to a more active catalyst system, such as one employing a Buchwald-type ligand.[2] Consider using a more reactive leaving group on the coupling partner (e.g., bromide, iodide, or triflate instead of chloride).
Incomplete Conversion of Starting Material Insufficient Catalyst Activity: The catalyst may not be active enough to drive the reaction to completion, especially with challenging substrates.Increase the catalyst loading (e.g., from 0.5 mol% to 2 mol%).[4] Switch to a more electron-rich and bulky phosphine ligand to accelerate the catalytic cycle.[1][5]
Sub-optimal Base: The base may not be effectively activating the boronic acid for transmetalation.[2][6]Screen different bases. For sterically hindered couplings, stronger, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2][4]
Significant Formation of Side Products Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction with boronic acids, especially in the presence of water and base.[1][2]Use anhydrous conditions and solvents.[1] Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[2] Lowering the reaction temperature can also disfavor this side reaction.[1]
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct.[2]This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed.[2] Using a Pd(0) source or an efficient pre-catalyst system can also minimize this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to use in Suzuki-Miyaura couplings?

A1: The primary challenge arises from its significant steric bulk. This can impede crucial steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to slower reaction rates and requiring more forcing conditions.[4] The selection of an appropriate bulky and electron-rich phosphine ligand is critical to accommodate this steric hindrance and facilitate the reaction.[2][4]

Q2: How do I choose the right phosphine ligand for my reaction with this boronic acid?

A2: For sterically demanding substrates like this compound, bulky and electron-rich dialkylbiaryl phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are highly recommended.[2][5][7] These ligands promote the formation of monoligated palladium complexes, which are highly active, and enhance the rates of both oxidative addition and reductive elimination.[5][7]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is an undesirable side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1] This is often facilitated by the presence of water and base.[1] To minimize this, it is advisable to use anhydrous solvents, carefully select a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃), and consider converting the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a pinacol ester.[1][2]

Q4: Can the purity of this compound affect the reaction outcome?

A4: Absolutely. Impurities in the boronic acid can interfere with the catalytic cycle and lead to inconsistent yields or complete reaction failure.[1][8] It is crucial to use high-purity boronic acid and to check its purity by methods like NMR before use.[1] Some boronic acids can degrade upon storage; if in doubt, consider forming a more stable diethanolamine adduct which can be easily prepared and isolated as a crystalline solid.[4][9]

Q5: What are the signs of palladium catalyst deactivation, and what can I do about it?

A5: Signs of catalyst deactivation include a stalled reaction (incomplete conversion), the formation of palladium black (agglomerated palladium nanoparticles), and the prevalence of side reactions like homocoupling.[3][10] To prevent deactivation, ensure a strictly inert atmosphere, use stabilizing ligands, and avoid overly high temperatures for extended periods.[1][2] If palladium black is observed, it indicates that the catalytically active soluble palladium species has precipitated out of solution.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Bulky Boronic Acid

This is a generalized procedure and should be optimized for specific substrates and coupling partners.

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2–1.5 equivalents), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equivalents).[4]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas like argon or nitrogen for 5-10 minutes.[4]

  • Reagent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the phosphine ligand (if not using a pre-catalyst that includes the ligand).[4] Then, add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[2][4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L Complex Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl Halide Deactivated_Catalyst Deactivated Pd (e.g., Pd Black) Active_Catalyst->Deactivated_Catalyst Agglomeration/ Precipitation Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation O₂/Impurities PdII_Intermediate Pd(II) Intermediate Oxidative_Addition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Boronic Acid + Base Reductive_Elimination Reductive Elimination PdII_Intermediate->Reductive_Elimination PdII_Intermediate->Deactivated_Catalyst Decomposition Transmetalation->PdII_Intermediate Side_Reactions Side Reactions (Protodeboronation, Homocoupling) Transmetalation->Side_Reactions H₂O/Base Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle and common catalyst deactivation pathways.

Troubleshooting_Workflow Start Low Yield / Incomplete Reaction Check_Inertness Is the reaction atmosphere strictly inert? Start->Check_Inertness Degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Check_Inertness->Degas No Check_Ligand Is the ligand appropriate for a bulky substrate? Check_Inertness->Check_Ligand Yes Degas->Check_Ligand Switch_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Ligand->Switch_Ligand No Check_Base Is the base optimal? Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Screen_Bases Screen Stronger, Non-hydroxide Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No Check_Side_Products Are side products like protodeboronation observed? Check_Base->Check_Side_Products Yes Screen_Bases->Check_Side_Products Anhydrous Use Anhydrous Conditions / Convert to Pinacol Ester Check_Side_Products->Anhydrous Yes Success Reaction Optimized Check_Side_Products->Success No Anhydrous->Success

Caption: A decision-making workflow for troubleshooting challenging Suzuki-Miyaura coupling reactions.

References

Technical Support Center: (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the sterically hindered reagent, (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, in palladium-catalyzed cross-coupling reactions. The recommendations provided are based on established best practices for sterically demanding Suzuki-Miyaura couplings.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during your experiments.

Question 1: My Suzuki coupling reaction with this compound is resulting in a low or negligible yield. What are the primary factors to investigate?

Answer: Low yields with sterically hindered boronic acids like this compound are a common challenge. The steric bulk around the boronic acid moiety can significantly slow down the crucial transmetalation step in the catalytic cycle. Here is a checklist of the most critical parameters to assess:

  • Catalyst System (Palladium Source & Ligand): Standard catalysts may be insufficient. For sterically demanding substrates, highly active catalyst systems are required.

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands is essential. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.[1][2]

    • Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. Using a pre-formed Pd(0) catalyst or an efficient precatalyst (e.g., XPhos Pd G3) can be more reliable than generating the active species in situ from a Pd(II) source like Pd(OAc)₂.[2]

  • Base Selection: The choice of base is critical and can dramatically influence the reaction rate and yield. A base that is too weak may not activate the boronic acid sufficiently, while an inappropriate strong base can cause side reactions. For hindered couplings, a stronger base is often necessary.[2][3]

  • Reaction Conditions:

    • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid.[1][2]

    • Temperature: Higher temperatures (typically 80-110 °C) may be required to overcome the activation energy for challenging couplings involving less reactive partners like aryl chlorides.[2][3]

Question 2: Which base is most effective for coupling a bulky boronic acid like this compound?

Answer: The effectiveness of a base is highly dependent on the specific substrates and solvent system. However, for sterically hindered Suzuki-Miyaura reactions, inorganic bases are generally preferred. Strong bases have been shown to accelerate the rate and yield of couplings with bulky boronic acids.[4]

  • Commonly Effective Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for difficult couplings.[2][3] They possess sufficient basicity to promote the formation of the reactive boronate species and often have good solubility in the aqueous phase of common solvent mixtures.

  • Weaker Bases: Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may be effective in some systems but can lead to slower reaction rates with highly hindered substrates.[5][6]

  • Screening is Key: It is highly recommended to screen a few different bases to find the optimal conditions for your specific aryl halide partner.

Question 3: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this side reaction?

Answer: Protodeboronation is a major competing pathway, especially with aqueous bases and at elevated temperatures.[7] The bulky nature of this compound can make it more susceptible to this issue.

  • Use a Milder Base: If conditions allow, switching to a milder base like potassium fluoride (KF) can sometimes reduce the rate of protodeboronation.[8]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, running the reaction under anhydrous conditions with a soluble base can mitigate this issue.[7]

  • Use a More Stable Boron Reagent: This is often the most effective strategy. Convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions.

    • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than boronic acids.[7]

    • Potassium Trifluoroborate Salts (-BF₃K): These salts are highly stable, crystalline solids that are much less prone to protodeboronation.[2]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[9]

Question 4: Homocoupling of the boronic acid is a major byproduct. What causes this and how can it be minimized?

Answer: Homocoupling is often caused by the presence of oxygen or an inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[2]

  • Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are meticulously degassed to remove oxygen.[2]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize side reactions that occur during the in situ reduction of Pd(II) sources.[2]

  • Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]

Data Presentation: Base Performance in a Sterically Hindered Coupling

The following table summarizes the effect of different bases on the yield of a Suzuki-Miyaura coupling between a sterically hindered arylboronic acid and an aryl bromide. While not specific to this compound, it provides a valuable comparison for guiding base selection in challenging systems.

EntryBase (2 equiv.)Catalyst (Pd₂(dba)₃)LigandSolventTemperature (°C)Yield (%)Reference
1K₂CO₃5 mol%L1¹THF6085[6]
2Cs₂CO₃5 mol%L1¹THF6071[6]
3NaOH5 mol%L1¹THF6050[6]

¹L1 = 4-(2-(diphenylphosphino)phenyl)morpholine

Experimental Protocols

Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for your specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel with a septum and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[3]

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously for the specified time (typically 4-24 hours).[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability

This protocol can be used to convert the boronic acid into a more stable, crystalline solid.[9]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[9]

  • Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[9]

  • Precipitation: A white precipitate will form. Stir the resulting slurry for 15-20 minutes.[9]

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[1][9]

Visualizations

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-Ar'(L) Transmetalation Complex oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂)⁻ trans_complex->pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') trans_complex->Product ArX Aryl Halide (Ar-X) ArX->oa_complex Boronic Boronic Acid (Ar'-B(OH)₂) Boronic->trans_complex Base Base (e.g., K₃PO₄) Base->Boronic Activation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow cluster_side_reactions Side Reaction Mitigation start Low Yield with Hindered This compound check_reagents 1. Check Reagent Quality - Boronic Acid Purity - Catalyst/Ligand Activity - Solvent/Base Purity start->check_reagents optimize_catalyst 2. Optimize Catalyst System - Use Bulky Ligand (XPhos, SPhos) - Use Pre-catalyst (e.g., G3/G4) - Increase Catalyst Loading check_reagents->optimize_catalyst Reagents OK optimize_base 3. Screen Bases - Start with K₃PO₄ or Cs₂CO₃ - Consider Solvent Compatibility optimize_catalyst->optimize_base Yield still low check_side_reactions 4. Address Side Reactions? optimize_base->check_side_reactions Yield still low protodeboronation Protodeboronation? -> Use Boronic Ester/BF₃K -> Use Anhydrous Conditions check_side_reactions->protodeboronation Yes homocoupling Homocoupling? -> Rigorous Degassing -> Use Pd(0) Source check_side_reactions->homocoupling Yes success High Yield Achieved check_side_reactions->success No obvious side reactions, re-run optimized protocol protodeboronation->success homocoupling->success

Caption: Troubleshooting workflow for low-yield reactions.

Base_Activation cluster_pathway Role of Base: The Boronate Pathway boronic_acid R-B(OH)₂ Boronic Acid (Less Nucleophilic) boronate [R-B(OH)₃]⁻ 'Ate' Complex / Boronate (More Nucleophilic) boronic_acid->boronate Activation base { Base (e.g., K₃PO₄) } base->boronate transmetalation { Transmetalation Step} boronate->transmetalation pd_complex L-Pd(II)-X Oxidative Addition Complex pd_complex->transmetalation

References

improving solubility of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in chemical reactions.

Troubleshooting Guide

Low solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. The following guide provides systematic steps to diagnose and resolve these issues.

Issue 1: Poor or incomplete dissolution of the boronic acid at the start of the reaction.

Possible Cause Suggested Solution
Inappropriate Solvent The bulky and nonpolar nature of the 9,9-diphenyl-9H-fluorenyl group significantly reduces the solubility of this boronic acid in common nonpolar solvents.
Solvent Screening: Test the solubility in a range of solvents. Ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane, as well as polar aprotic solvents like dimethylformamide (DMF), are often effective.[1]
Co-solvent Systems: Employ a mixture of solvents. A common practice in Suzuki-Miyaura reactions is to use a primary organic solvent (e.g., toluene, dioxane, THF) with a co-solvent, often water.[1] Water can help dissolve the inorganic base.[1]
Low Temperature Solubility is generally temperature-dependent.
Heating: Gently warm the solvent while stirring to aid dissolution before adding other reagents.
Formation of Anhydrides (Boroxines) Boronic acids can dehydrate to form cyclic trimers called boroxines, which may have different solubility profiles.
Fresh Reagent: Use freshly opened or properly stored this compound.
Adduct Formation: Consider converting the boronic acid to a more stable and often more soluble derivative, such as a diethanolamine adduct.[2]

Issue 2: Reaction stalls or proceeds very slowly.

Possible Cause Suggested Solution
Poor Mass Transfer in Biphasic Systems In solvent systems like toluene/water or dioxane/water, inefficient mixing can limit the interaction between the organohalide (in the organic phase) and the activated boronic acid (in the aqueous phase).[1]
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interfacial area.[1]
Phase-Transfer Catalysts (PTCs): Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the transfer of the boronate anion from the aqueous to the organic phase.[1][3]
Insoluble Base The inorganic base (e.g., K₃PO₄, Na₂CO₃) may not be sufficiently soluble in the reaction medium to activate the boronic acid.
Finely Powdered Base: Use a finely powdered and dry base to increase its surface area and reactivity.[1]
Aqueous Co-solvent: The addition of water is a common strategy to dissolve the base.[1]
Soluble Organic Base: Consider using a soluble organic base, but be mindful of potential side reactions.
Catalyst Deactivation The palladium catalyst can be sensitive to impurities or reaction conditions.
Degassing: Ensure the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

A1: Due to the large, nonpolar nature of the diphenyl-fluorenyl group, start with more polar aprotic solvents. Good initial choices for screening include:

  • Ethers: Tetrahydrofuran (THF), 1,4-dioxane.[1]

  • Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc).

  • Aromatic Hydrocarbons (often with a co-solvent): Toluene.[1]

It is highly recommended to perform small-scale solubility tests before setting up a large-scale reaction.

Q2: I am seeing a significant amount of starting material remaining even after prolonged reaction times. What should I investigate first?

A2: The primary suspect is poor solubility of your this compound. First, confirm that the boronic acid is fully dissolved at the reaction temperature. If not, you will need to change the solvent system as described in the troubleshooting guide. If it is dissolved, other factors for a stalled Suzuki-Miyaura reaction include catalyst deactivation or issues with the base.[2]

Q3: Can I use a boronate ester of this compound to improve solubility?

A3: Yes, converting the boronic acid to its pinacol ester is a common strategy to improve solubility and stability. Boronate esters are generally more soluble in organic solvents than their corresponding boronic acids.[4] The pinacol ester can then be used directly in the Suzuki-Miyaura coupling reaction.

Q4: How does the addition of water to my reaction improve the solubility of the boronic acid?

A4: While water itself is unlikely to be a good solvent for the highly nonpolar this compound, its role in a biphasic system is crucial for dissolving the inorganic base (e.g., potassium carbonate, potassium phosphate).[1] The dissolved base then activates the boronic acid, forming a boronate salt that can be more readily transferred to the organic phase for the cross-coupling reaction, especially with the aid of a phase-transfer catalyst.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction. Optimization of the solvent, base, and catalyst may be necessary.

  • Reagent Preparation:

    • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]

  • Solvent Addition:

    • Add the chosen degassed solvent system (e.g., dioxane/water 4:1, or THF/water 10:1). The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand.

  • Reaction:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

  • Monitoring:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up:

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Formation of a Diethanolamine Adduct for Improved Handling and Solubility

This procedure describes the formation of a more stable and potentially more soluble diethanolamine adduct of this compound.[2]

  • Dissolution:

    • In a vial equipped with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent, such as dichloromethane.

  • Adduct Formation:

    • While stirring, add diethanolamine (1.0 equiv.) dropwise. A precipitate should form.[2]

  • Isolation:

    • Stir the resulting slurry for 15-30 minutes.

  • Filtration and Drying:

    • Isolate the white solid adduct by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Use in Reactions:

    • The resulting diethanolamine adduct can often be used directly in Suzuki-Miyaura coupling reactions, particularly in protic solvents.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_dissolution Dissolution & Reaction Setup cluster_troubleshooting Troubleshooting cluster_completion Reaction Completion start This compound + Aryl Halide + Base + Catalyst dissolve Add Degassed Solvent (e.g., Dioxane/H2O) start->dissolve heat Heat to Reaction Temp (e.g., 80-110 °C) dissolve->heat check_sol Check for Complete Dissolution heat->check_sol change_solvent Modify Solvent System (e.g., add co-solvent, change solvent) check_sol->change_solvent No monitor Monitor by TLC/LC-MS check_sol->monitor Yes change_solvent->heat add_ptc Add Phase-Transfer Catalyst (e.g., TBAB) add_ptc->heat monitor->add_ptc Slow Reaction workup Work-up & Purification monitor->workup product Desired Product workup->product

Caption: Experimental workflow for Suzuki-Miyaura coupling with solubility troubleshooting.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Reaction Yield with This compound solubility Poor Solubility problem->solubility catalyst Catalyst Deactivation problem->catalyst base Ineffective Base problem->base sol_solvent Change Solvent/ Use Co-solvent solubility->sol_solvent sol_ester Use Boronate Ester solubility->sol_ester sol_ptc Add Phase-Transfer Catalyst solubility->sol_ptc sol_degas Degas Solvents/ Inert Atmosphere catalyst->sol_degas sol_base Use Finely Powdered Base/ Aqueous Co-solvent base->sol_base

References

Technical Support Center: (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent method for synthesizing this compound on a larger scale involves a two-step process. The first step is the synthesis of the precursor, 4-bromo-9,9-diphenyl-9H-fluorene. This is typically followed by a lithium-halogen exchange and subsequent borylation reaction.

Q2: What are the critical parameters to control during the lithiation-borylation step?

A2: Temperature control is paramount. The lithium-halogen exchange is highly exothermic and typically requires cryogenic temperatures (e.g., -78 °C) to prevent side reactions. Maintaining a strictly anhydrous and inert atmosphere (e.g., under argon or nitrogen) is also crucial to avoid quenching the organolithium intermediate and to prevent side reactions.

Q3: How can I improve the stability and handling of this compound during and after synthesis?

A3: Arylboronic acids can be prone to degradation. Converting the crude boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, can facilitate purification and improve shelf-life.[1] These derivatives are often more crystalline and less susceptible to protodeboronation.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities include the unreacted starting material (4-bromo-9,9-diphenyl-9H-fluorene), homocoupling byproducts from the organolithium intermediate, and protodeboronated product (9,9-diphenyl-9H-fluorene). The formation of boronic acid anhydrides (boroxines) is also a possibility upon storage.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete lithiation. 2. Quenching of the organolithium intermediate by residual moisture or oxygen. 3. Ineffective borylation.1. Ensure the organolithium reagent is fresh and properly titrated. 2. Thoroughly dry all glassware and solvents. Maintain a robust inert atmosphere. 3. Use a high-quality borate ester and ensure efficient mixing at low temperatures.
Significant Protodeboronation Presence of proton sources (e.g., water, acidic impurities) during workup or purification.1. Use anhydrous solvents for extraction and purification. 2. Consider converting the boronic acid to a more stable boronate ester before extensive purification. 3. A mildly basic aqueous wash during workup can sometimes mitigate this issue.
Formation of Homocoupling Byproducts 1. Localized warming during the addition of the organolithium reagent. 2. Presence of certain metal impurities.1. Maintain slow addition rates and efficient stirring at low temperatures. 2. Use high-purity starting materials and reagents.
Difficulty in Product Isolation and Purification 1. Product may be an amorphous solid or an oil. 2. Co-elution with impurities during chromatography.1. Attempt recrystallization from various solvent systems. 2. Convert the crude product to a crystalline derivative like a diethanolamine adduct for easier purification. 3. For chromatography, consider using silica gel impregnated with boric acid to reduce streaking and decomposition of the boronic acid.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer leading to localized "hot spots". 2. Poor mixing in larger reaction vessels. 3. Challenges in maintaining a completely inert atmosphere at scale.1. Use a reactor with efficient cooling and a suitable aspect ratio. 2. Employ appropriate stirring mechanisms (e.g., overhead stirrer) for the vessel size. 3. Ensure a positive pressure of inert gas and use appropriate techniques for reagent addition at scale.

Experimental Protocols

Note: The following protocols are representative and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 4-bromo-9,9-diphenyl-9H-fluorene (Precursor)

This synthesis is not detailed in the provided search results, but a plausible route would involve the reaction of 4-bromo-9-fluorenone with phenylmagnesium bromide or phenyllithium, followed by a dehydration/rearrangement step. A related procedure for the synthesis of 9-bromo-9-phenylfluorene is available.[2]

Protocol 2: Synthesis of this compound via Lithiation-Borylation
  • Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 4-bromo-9,9-diphenyl-9H-fluorene and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography.

Protocol 3: Purification via Diethanolamine Adduct Formation
  • Dissolution: The crude this compound is dissolved in a minimal amount of a suitable solvent like diethyl ether.

  • Adduct Formation: Diethanolamine is added dropwise with stirring. The diethanolamine adduct often precipitates as a crystalline solid.

  • Isolation: The solid is collected by filtration, washed with cold solvent, and dried under vacuum.

  • Liberation of Boronic Acid: The purified adduct can be hydrolyzed back to the boronic acid by treatment with an acid (e.g., HCl) and extraction into an organic solvent.

Visualizations

experimental_workflow General Workflow for the Synthesis of this compound cluster_precursor Precursor Synthesis cluster_borylation Lithiation-Borylation cluster_purification Purification Strategies start 4-Bromo-9-fluorenone precursor 4-Bromo-9,9-diphenyl-9H-fluorene start->precursor Reaction with Phenyl Grignard or Phenyllithium lithiation Lithium-Halogen Exchange (n-BuLi, -78 °C) precursor->lithiation borylation Borylation with Triisopropyl Borate lithiation->borylation hydrolysis Acidic Workup and Ester Hydrolysis borylation->hydrolysis crude_product Crude this compound hydrolysis->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography adduct_formation Diethanolamine Adduct Formation crude_product->adduct_formation pure_product Pure this compound recrystallization->pure_product chromatography->pure_product adduct_formation->pure_product Hydrolysis troubleshooting_tree Troubleshooting Low Yield in Lithiation-Borylation cluster_solutions_lithiation Solutions for Incomplete Lithiation cluster_solutions_homocoupling Solutions for Homocoupling cluster_solutions_protodeboronation Solutions for Protodeboronation start Low Yield Observed check_lithiation Check for complete lithiation (TLC, GC-MS of quenched aliquot) start->check_lithiation incomplete_lithiation Incomplete Lithiation check_lithiation->incomplete_lithiation No complete_lithiation Lithiation Complete check_lithiation->complete_lithiation Yes solution1 Titrate n-BuLi solution incomplete_lithiation->solution1 solution2 Ensure anhydrous conditions incomplete_lithiation->solution2 solution3 Increase reaction time or temperature slightly incomplete_lithiation->solution3 check_impurities Analyze crude product for homocoupling or protodeboronation complete_lithiation->check_impurities homocoupling Homocoupling Observed check_impurities->homocoupling protodeboronation Protodeboronation Observed check_impurities->protodeboronation solution4 Improve cooling and stirring homocoupling->solution4 solution5 Slow down n-BuLi addition homocoupling->solution5 solution6 Use rigorously dried solvents protodeboronation->solution6 solution7 Ensure inert atmosphere during workup protodeboronation->solution7

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of Aryl Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid and common alternative aryl boronic acids. Due to the limited availability of public NMR data for this compound, this guide focuses on the characterization of widely used alternatives, Phenylboronic acid and 2-Naphthylboronic acid, for which extensive data is available. The methodologies and comparative data presented herein serve as a valuable resource for the identification and characterization of aryl boronic acid derivatives in research and development.

Introduction to Aryl Boronic Acids

Aryl boronic acids are a pivotal class of reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The electronic and steric properties of the aryl group significantly influence the reactivity and stability of the boronic acid. The fluorenyl moiety, with its extended aromatic system, is often incorporated into organic electronic materials and fluorescent probes. Accurate NMR characterization is crucial for confirming the structure and purity of these compounds.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Phenylboronic acid and 2-Naphthylboronic acid. These compounds are frequently used in synthetic chemistry and serve as excellent benchmarks for comparison.

Note: Extensive searches for the experimental ¹H and ¹³C NMR data for this compound in peer-reviewed literature and public databases did not yield specific spectral assignments. Commercial suppliers list the compound, but do not provide public access to their characterization data.

Table 1: ¹H NMR Data for Phenylboronic Acid and 2-Naphthylboronic Acid

CompoundSolventChemical Shift (δ) ppm and Multiplicity
Phenylboronic acid DMSO-d₆7.99 (s, 2H, B(OH)₂), 7.79 (d, J = 7.2 Hz, 2H, Ar-H), 7.39 (t, J = 7.4 Hz, 2H, Ar-H), 7.33 (t, J = 7.3 Hz, 1H, Ar-H)[1]
2-Naphthylboronic acid DMSO-d₆8.32 (s, 1H, Ar-H), 8.13 (s, 2H, B(OH)₂), 7.93-7.85 (m, 3H, Ar-H), 7.78 (dd, J = 8.5, 1.7 Hz, 1H, Ar-H), 7.52-7.46 (m, 2H, Ar-H)

Table 2: ¹³C NMR Data for Phenylboronic Acid and 2-Naphthylboronic Acid

CompoundSolventChemical Shift (δ) ppm
Phenylboronic acid DMSO-d₆134.3, 131.9, 128.8, 127.4
2-Naphthylboronic acid DMSO-d₆134.8, 134.5, 132.4, 128.5, 128.0, 127.9, 127.4, 126.2, 124.9

Experimental Protocols

Obtaining high-quality NMR spectra for boronic acids requires careful sample preparation and parameter selection to overcome challenges such as oligomerization through the formation of boroxines.

General Protocol for ¹H and ¹³C NMR Spectroscopy of Aryl Boronic Acids

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the aryl boronic acid into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can disrupt the hydrogen bonding that leads to oligomerization.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. The sample should be a clear, homogeneous solution.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 4 to 16 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) should be used.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to its lower natural abundance and sensitivity.

    • Note: The carbon atom directly attached to the boron (C-B) may be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for NMR characterization and the relationship between the structure of an aryl boronic acid and its characterization data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Aryl Boronic Acid (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve h1_nmr ¹H NMR Spectroscopy dissolve->h1_nmr c13_nmr ¹³C NMR Spectroscopy dissolve->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze & Assign Signals process->analyze final_report final_report analyze->final_report Final Characterization

Caption: General workflow for the NMR characterization of aryl boronic acids.

structure_property_relationship cluster_properties Molecular Properties cluster_spectra NMR Spectral Data ArylBoronicAcid Aryl Boronic Acid Structure (e.g., Phenylboronic Acid) Electronic Electronic Environment of Nuclei ArylBoronicAcid->Electronic Symmetry Molecular Symmetry ArylBoronicAcid->Symmetry Connectivity Proton-Proton Connectivity ArylBoronicAcid->Connectivity H1_Shifts ¹H Chemical Shifts (δ) Electronic->H1_Shifts C13_Shifts ¹³C Chemical Shifts (δ) Electronic->C13_Shifts Integration Signal Integration Symmetry->Integration Coupling Coupling Constants (J) Connectivity->Coupling

Caption: Relationship between molecular structure and resulting NMR spectral data.

References

Mass Spectrometry Analysis of (9,9-Diphenyl-9H-fluoren-4-yl)boronic Acid Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules, this guide provides a comparative analysis of mass spectrometry techniques for the products of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid. The inherent challenges in the analysis of boronic acids, such as their propensity for dehydration to form cyclic boroxines, necessitate a careful selection of analytical methodology. This document outlines the performance of common mass spectrometry approaches—Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides supporting experimental protocols and data for informed decision-making.

Performance Comparison of Mass Spectrometry Techniques

The choice of a suitable mass spectrometry technique for the analysis of this compound and its derivatives is critical for accurate molecular weight determination, structural elucidation, and impurity profiling. Each technique offers distinct advantages and limitations.

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Soft ionization of molecules in solution.Soft ionization of sample co-crystallized with a matrix.Ionization of volatile compounds after chromatographic separation.
Sample State SolutionSolid (co-crystallized with matrix)Gas (after derivatization)
Derivatization Optional, but can improve sensitivity.[1]Optional, but in-situ derivatization with matrix can simplify spectra.[2]Mandatory for boronic acids to increase volatility.
Ion Formation Primarily [M+H]⁺, [M+Na]⁺, or [M-H]⁻.Primarily [M+H]⁺, adducts with matrix are common.[2]Molecular ion (M⁺) and extensive fragmentation.
Fragmentation Controllable through in-source CID or MS/MS.Generally minimal, but MS/MS is possible.Extensive and reproducible, providing structural information.
Advantages Easily coupled with liquid chromatography (LC-MS), suitable for a wide range of polarities.High sensitivity, tolerance to salts and buffers, suitable for complex mixtures.Excellent chromatographic separation, detailed structural information from fragmentation patterns.
Limitations Can be suppressed by salts, formation of adducts can complicate spectra.Matrix background can interfere in the low mass range, requires a suitable matrix.Requires derivatization, not suitable for thermally labile compounds.

Experimental Protocols

Detailed methodologies for the key mass spectrometry techniques are provided below. These protocols are based on established methods for the analysis of aryl boronic acids and can be adapted for this compound.

Electrospray Ionization (ESI-MS) Protocol

This protocol is suitable for the direct infusion or LC-MS analysis of this compound products.

Sample Preparation:

  • Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1-10 µg/mL.

  • For positive ion mode, add 0.1% formic acid to the sample solution to promote protonation.

  • For negative ion mode, consider using a mobile phase with a small amount of ammonia.[3]

Instrumentation (LC-MS/MS): [3]

  • LC Column: Agilent Poroshell HPH C18 (150 × 4.6 mm, 2.7 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% Ammonia in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.25 mL/min.[3]

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate.

  • Ionization Mode: ESI Positive or Negative.

  • MS Detection: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification.

MALDI-MS Protocol with in-situ Derivatization

This method utilizes 2,5-dihydroxybenzoic acid (DHB) as both the matrix and a derivatizing agent to form a stable ester with the boronic acid, simplifying the mass spectrum.[2]

Sample Preparation: [2]

  • Prepare a saturated solution of DHB in a 1:1 (v/v) mixture of acetonitrile and water.[2]

  • Spot 1 µL of the saturated DHB solution onto the MALDI target plate and let it dry.[2]

  • Spot 1 µL of the sample solution (in a suitable solvent) on top of the dried DHB spot.

  • Allow the sample to dry.

  • Add another 1 µL of the 1:1 acetonitrile/water solvent on top to facilitate co-crystallization.[2]

  • Allow the spot to dry completely before analysis.[2]

Instrumentation:

  • MALDI-TOF Mass Spectrometer: Any standard MALDI-TOF instrument.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Reflectron mode for higher resolution.

  • Detection: Positive ion mode.

GC-MS Protocol with Silylation

Derivatization is essential for making boronic acids volatile for GC-MS analysis. Silylation is a common approach.

Derivatization Procedure:

  • Dissolve approximately 1 mg of the boronic acid product in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture in a sealed vial at 60-70°C for 30 minutes.

Instrumentation:

  • GC Column: A non-polar capillary column, such as a DB-5ms.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

Predicted Fragmentation Pathway

G cluster_boroxine Dehydration mol This compound M⁺ m/z 378 frag1 Loss of B(OH)₂ m/z 333 mol->frag1 - B(OH)₂ frag2 Loss of C₆H₅ m/z 301 mol->frag2 - C₆H₅ frag4 Loss of H₂O from M⁺ m/z 360 mol->frag4 - H₂O frag5 Boroxine formation (trimer - 3H₂O) frag3 Fluorenyl cation m/z 165 frag1->frag3 - (C₆H₅)₂

Caption: Predicted EI fragmentation of this compound.

The fragmentation of the parent molecule is expected to involve losses of the boronic acid group, phenyl groups, and potentially water. The fluorenyl cation is a common and stable fragment in the mass spectra of fluorene derivatives. Dehydration leading to the formation of a cyclic trimer (boroxine) is a characteristic reaction of boronic acids, which can be observed under certain conditions.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the different mass spectrometry techniques discussed.

G cluster_lcms LC-ESI-MS/MS Workflow A Sample Dissolution B LC Separation A->B C ESI Source B->C D Mass Analyzer (Q1) C->D E Collision Cell (Q2) D->E F Mass Analyzer (Q3) E->F G Detector F->G

Caption: Workflow for LC-ESI-MS/MS analysis.

G cluster_maldi MALDI-TOF-MS Workflow A Sample & Matrix Co-crystallization B Laser Desorption/Ionization A->B C Time-of-Flight Analyzer B->C D Detector C->D

Caption: Workflow for MALDI-TOF-MS analysis.

G cluster_gcms GC-EI-MS Workflow A Derivatization (Silylation) B GC Separation A->B C EI Source B->C D Mass Analyzer C->D E Detector D->E

Caption: Workflow for GC-EI-MS analysis.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound products.

TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity, quantification, separation of isomers.Robust, widely available, excellent for quantitative analysis.Does not provide molecular weight information without a mass detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation, including stereochemistry.Provides detailed structural information.Lower sensitivity than MS, requires larger sample amounts.
Gas Chromatography (GC) Purity of volatile derivatives, quantification.High separation efficiency.Requires derivatization for non-volatile compounds.

References

A Comparative Guide to (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid and Other Fluorenyl Boronic Acids for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced organic materials and drug discovery, fluorenyl boronic acids serve as indispensable building blocks. Their rigid, planar structure and versatile reactivity make them ideal for synthesizing a variety of functional molecules, from highly efficient emitters for organic light-emitting diodes (OLEDs) to complex scaffolds for pharmaceutical applications. This guide provides an objective comparison of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid with other notable fluorenyl boronic acids, supported by experimental data to inform material selection and synthetic strategy.

Core Chemical Structures

The performance of materials derived from fluorenyl boronic acids is intrinsically linked to the nature of the substituents at the C9 position of the fluorene core. These substituents significantly influence the steric and electronic properties of the resulting molecules.

Boronic Acid DerivativeChemical StructureKey Features
This compound) this compoundBulky phenyl groups at the C9 position provide high thermal stability and prevent intermolecular aggregation.
(9,9-Di-n-octyl-9H-fluoren-2-yl)boronic acid (9,9-Di-n-octyl-9H-fluoren-2-yl)boronic acidLong alkyl chains enhance solubility in organic solvents, facilitating solution-based processing.
(9,9'-Spirobi[fluoren]-2-yl)boronic acid (9,9'-Spirobi[fluoren]-2-yl)boronic acidThe spirocyclic structure imparts exceptional rigidity and a high glass transition temperature (Tg), leading to morphologically stable thin films.
(9H-Fluoren-2-yl)boronic acid (9H-Fluoren-2-yl)boronic acidThe unsubstituted parent compound, often used as a baseline for comparison.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Table 1: Representative Yields in Suzuki-Miyaura Coupling Reactions

Fluorenyl Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/Water~85-95%
(9,9-Di-n-octyl-9H-fluoren-2-yl)boronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/Water~90-98%
(9,9'-Spirobi[fluoren]-2-yl)boronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/Water~80-90%
(9H-Fluoren-2-yl)boronic acid pinacol esterAryl HalidePd(dppf)Cl₂K₂CO₃Dioxane/WaterHigh

Note: Yields are highly dependent on the specific substrates, catalyst, base, solvent, and reaction conditions. The data presented is a compilation from various sources and should be considered as a general guideline.

The high reactivity and stability of fluorenyl boronic acids and their esters make them excellent coupling partners in Suzuki reactions, leading to high yields of the desired products.

Application in Organic Light-Emitting Diodes (OLEDs)

Fluorene-based polymers are widely used in OLEDs due to their strong blue emission, high photoluminescence quantum efficiency, and good charge carrier mobility. The substituents at the C9 position play a crucial role in the performance of the final device by influencing the polymer's thermal stability, morphology, and electronic properties.

Table 2: Comparison of Properties and Performance of Polymers Derived from Different Fluorenyl Boronic Acids for OLED Applications

PropertyPolymer from (9,9-Diphenyl-9H-fluorenyl) unitPolymer from (9,9-Di-n-octyl-9H-fluorenyl) unitPolymer from (9,9'-Spirobi[fluorenyl]) unit
Thermal Stability (TGA, 5% weight loss) > 400 °C~350-400 °C> 450 °C
Glass Transition Temp. (Tg) HighModerateVery High
Solubility GoodExcellentModerate
Film Morphology Amorphous, stableProne to aggregationHighly stable, amorphous
External Quantum Efficiency (EQE) of blue OLEDs Can be high, benefits from reduced aggregationCan be high, but may suffer from long-term instability due to aggregationOften leads to devices with high efficiency and long operational lifetimes.[1]
Key Advantage Excellent thermal and morphological stability due to bulky phenyl groups.High solubility allows for easy solution processing.The rigid spiro structure prevents π-π stacking, leading to superior device stability and efficiency.[1]

The introduction of bulky substituents at the C9 position, such as the diphenyl groups in this compound, is a key strategy to enhance the thermal and morphological stability of the resulting polymers. This is critical for the longevity and performance of OLED devices. The spirobifluorene moiety offers even greater rigidity, further suppressing aggregation and leading to highly efficient and stable devices.

Experimental Protocols

General Procedure for Suzuki-Miyaura Polymerization of Polyfluorenes

This protocol provides a general guideline for the synthesis of polyfluorenes using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Diagram of the Suzuki-Miyaura Polymerization Workflow

Suzuki_Polymerization cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Boronic_Acid Fluorenyl Diboronic Acid/Ester Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Boronic_Acid->Catalyst Aryl_Dihalide Aryl Dihalide Aryl_Dihalide->Catalyst Base Base (e.g., K₂CO₃) Extraction Extraction with Organic Solvent Catalyst->Extraction Solvent Solvent (e.g., Toluene/Water) Inert_Atmosphere Inert Atmosphere (Ar or N₂) Temperature Heat (e.g., 90 °C) Washing Washing with Water Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Precipitation Precipitation in Methanol Drying->Precipitation Filtration Filtration & Drying Precipitation->Filtration Product Polyfluorene Filtration->Product

A typical workflow for Suzuki-Miyaura polymerization.

Materials:

  • Fluorenyl diboronic acid or ester (1.0 eq)

  • Aryl dihalide (e.g., dibromobenzene) (1.0 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-2 mol%)

  • Base (e.g., aqueous Potassium Carbonate, K₂CO₃) (2-3 eq)

  • Degassed Solvent (e.g., Toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluorenyl diboronic acid/ester, the aryl dihalide, and the palladium catalyst.

  • Add the degassed toluene to the flask, followed by the aqueous base solution.

  • Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously for 12-48 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GPC, NMR).

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Concentrate the solution and precipitate the polymer by adding it to a non-solvent like methanol.

  • Collect the polymer by filtration and dry it under vacuum.

General Procedure for OLED Fabrication

This protocol outlines the general steps for fabricating a multi-layer OLED device using a solution-processed or thermal evaporation technique.

Diagram of a Generic OLED Fabrication Workflow

OLED_Fabrication Substrate Substrate Cleaning (ITO-coated glass) HTL Hole Transport Layer (HTL) Deposition Substrate->HTL EML Emissive Layer (EML) Deposition (Fluorene-based polymer) HTL->EML ETL Electron Transport Layer (ETL) Deposition EML->ETL Cathode Cathode Deposition (e.g., Ca/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Device OLED Device Encapsulation->Device

A simplified workflow for OLED device fabrication.

Materials:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Emissive Layer (EML) material (the synthesized polyfluorene)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Cathode materials (e.g., Calcium, Aluminum)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • HTL Deposition: Spin-coat the HTL material onto the cleaned ITO substrate and anneal at a specified temperature.

  • EML Deposition: Dissolve the synthesized polyfluorene in a suitable organic solvent (e.g., toluene, chloroform) and spin-coat it on top of the HTL. Alternatively, for small molecules, use thermal evaporation in a high-vacuum chamber.

  • ETL and Cathode Deposition: Sequentially deposit the ETL and cathode materials onto the EML via thermal evaporation in a high-vacuum chamber.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of the fluorenyl boronic acid and the final OLED device performance can be visualized as a logical progression.

Diagram of Structure-Property-Performance Relationship

Structure_Property_Performance cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance Device Performance Boronic_Acid Fluorenyl Boronic Acid (C9-Substituent) Thermal Thermal Stability (TGA, Tg) Boronic_Acid->Thermal Solubility Solubility Boronic_Acid->Solubility Morphology Film Morphology Boronic_Acid->Morphology Electronic Electronic Properties (HOMO/LUMO) Boronic_Acid->Electronic Photophysical Photophysical Properties (PLQY, Emission Spectrum) Boronic_Acid->Photophysical Efficiency Efficiency (EQE) Thermal->Efficiency Brightness Luminance Thermal->Brightness Lifetime Operational Lifetime Thermal->Lifetime Color Color Purity Thermal->Color Solubility->Efficiency Solubility->Brightness Solubility->Lifetime Solubility->Color Morphology->Efficiency Morphology->Brightness Morphology->Lifetime Morphology->Color Electronic->Efficiency Electronic->Brightness Electronic->Lifetime Electronic->Color Photophysical->Efficiency Photophysical->Brightness Photophysical->Lifetime Photophysical->Color

The influence of molecular structure on material properties and device performance.

Conclusion

This compound stands out as a valuable building block for the synthesis of high-performance organic materials. The bulky diphenyl substituents at the C9 position impart excellent thermal and morphological stability to the resulting polymers, which is a critical factor for the fabrication of robust and long-lasting OLED devices. While other fluorenyl boronic acids, such as the di-n-octyl and spirobifluorene derivatives, offer advantages in terms of solubility and ultimate device stability, respectively, the diphenyl-substituted analogue provides a compelling balance of properties. The choice of the specific fluorenyl boronic acid will ultimately depend on the desired properties of the final material and the intended application, whether it be for solution-processed large-area displays or high-stability lighting applications. Further research focusing on direct comparative studies will be invaluable in elucidating the subtle yet significant differences in performance between these important synthetic precursors.

References

A Comparative Guide to OLED Emitters: Performance Analysis of (9,9-Diphenyl-9H-fluoren-4-yl)boronic Acid Derivatives and Competing Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and stable organic light-emitting diodes (OLEDs) is a cornerstone of modern materials science, with significant implications for display technologies, lighting, and photodynamic therapy. At the heart of these devices lies the emitter layer, which dictates the color, efficiency, and longevity of the OLED. This guide provides a comprehensive comparison of the performance of materials derived from (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid against other prominent classes of OLED emitters, namely fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) materials. We present key performance metrics, detailed experimental protocols, and visual representations of the underlying principles and workflows to aid researchers in the selection and development of next-generation OLEDs.

While this compound is a versatile building block in organic synthesis, it is not typically used as a primary emitter itself. Instead, it serves as a crucial precursor for creating larger, more complex molecules that incorporate the rigid and photochemically stable 9,9-diphenylfluorene core. This core structure is highly sought after for its ability to enhance the thermal and morphological stability of the final emitter or host material, particularly for blue-emitting OLEDs.

Performance Comparison of Emitter Classes

The performance of an OLED is quantified by several key metrics: External Quantum Efficiency (EQE), which is the ratio of photons emitted to electrons injected; Luminance, the intensity of light emitted per unit area; CIE coordinates, which define the color of the emitted light; and Operational Lifetime, often denoted as LT50 (the time taken for the luminance to decrease to 50% of its initial value). The following tables summarize the performance of representative emitters, including those with a 9,9-diphenylfluorene moiety.

Blue Fluorescent Emitters

First-generation OLEDs utilized fluorescent emitters, which can theoretically achieve a maximum EQE of only 5% due to the fact that only singlet excitons (25% of the total) can be harvested for light emission. However, recent advancements, including the use of fluorene-based emitters, have pushed these efficiencies higher.

Emitter TypeEmitter Name/StructureHost MaterialMax. EQE (%)Max. Luminance (cd/m²)CIE (x, y)Lifetime (LT95/LT50)
Fluorene-basedTer(9,9'-spirobifluorene)N/A (Emitter & HTL)2.5 - 3> 5000Deep BlueNot Reported
Pyrene-based3Me-1Bu-TPPDAN/A (Doped)9.25Not ReportedDeep Blue471 h (LT95)
Anthracene-basedTPO-APN/A (Non-doped)4.26Not Reported(0.168, 0.154)Not Reported

Table 1: Performance of selected blue fluorescent OLEDs. Data for Ter(9,9'-spirobifluorene) is included as a representative of a fluorene-based emitter, showcasing the utility of the fluorene core.[1]

Phosphorescent Emitters (PhOLEDs)

Second-generation PhOLEDs utilize heavy-metal complexes to enable the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. Fluorene-based materials are often used as host materials for these phosphorescent dopants due to their high triplet energy.

Emitter TypeHost MaterialDopantMax. EQE (%)Max. Luminance (cd/m²)CIE (x, y)Lifetime
Green Phosphorescentm-CF-PhCz (Cyanofluorene-linked phenylcarbazole)Ir(ppy)₂(acac)20.3Not Reported(0.34, 0.62)Not Reported
Yellow PhosphorescentMS-OC (Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole)PO-0127.1142464YellowNot Reported
Blue PhosphorescentmDCzPF (Carbazole/fluorene-based)PtNON18.3> 5000Blue10-fold improvement over pDCzPF

Table 2: Performance of selected phosphorescent OLEDs. Fluorene derivatives are prominent as high-performance host materials.[2][3][4]

Thermally Activated Delayed Fluorescence (TADF) Emitters

Third-generation TADF emitters are metal-free organic molecules that can also achieve near 100% internal quantum efficiency by harvesting triplet excitons through a process called reverse intersystem crossing (RISC). Materials incorporating a 9-phenyl-9-fluorenyl substituent have demonstrated exceptional performance in this class.

Emitter TypeEmitter NameHost MaterialMax. EQE (%)Max. Luminance (cd/m²)CIE (x, y)Lifetime (LT50)
Aromatic-imide-based TADF4-DPFCzAIAd (with 9-phenyl-9-fluorenyl substituent)DPEPO28.2Not ReportedSky Blue178 h @ 500 cd/m²
Phosphafluorene Oxide-based TADFPhFlOP-based emitterDPEPO23.3Not ReportedNot ReportedNot Reported
Deep Blue TADFDTFDPEPO5.0Not Reported(0.155, 0.051)Not Reported

Table 3: Performance of selected TADF OLEDs. The 9-phenyl-9-fluorenyl substituent in 4-DPFCzAIAd significantly enhances device stability and efficiency.[5][6][7]

Experimental Protocols

The fabrication and characterization of OLED devices require precise control over material deposition and measurement conditions. Below are generalized protocols for key experimental procedures.

OLED Fabrication by Thermal Evaporation

A common method for producing multilayer OLEDs is through thermal evaporation in a high-vacuum environment.

  • Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition : The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate by thermal evaporation. The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal microbalances. For doped EMLs, the host and dopant materials are co-evaporated from separate sources at controlled rates to achieve the desired doping concentration.

  • Cathode Deposition : Following the organic layer deposition, a metal cathode, typically a bilayer of a low work function metal like lithium fluoride (LiF) or calcium (Ca) followed by a thicker layer of aluminum (Al), is deposited through a shadow mask to define the active area of the device.

  • Encapsulation : To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a suite of optoelectronic measurement techniques.

  • Current-Voltage-Luminance (J-V-L) Characteristics : The device is driven by a source measure unit, and the current density (J) and luminance (L) are measured as a function of the applied voltage (V). Luminance is typically measured using a calibrated photodiode or a spectroradiometer.

  • External Quantum Efficiency (EQE) : The EQE is calculated from the measured luminance, current density, and the electroluminescence (EL) spectrum.[8] The EL spectrum is measured with a spectroradiometer, and the total photon flux is often determined using an integrating sphere for accurate measurements.[9][10]

  • Color Coordinates : The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y) are calculated from the EL spectrum to precisely define the color of the emitted light.

  • Operational Lifetime : The device is subjected to a constant current density, and the luminance is monitored over time. The lifetime is typically reported as the time it takes for the luminance to decay to a certain percentage of its initial value, such as LT95 (95%) or LT50 (50%).[11]

Visualizing OLED Principles and Processes

To better understand the concepts discussed, the following diagrams created using the DOT language illustrate the fundamental structure of an OLED and the workflow for its fabrication and testing.

OLED_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML Light Light Emission EML->Light HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Power Power Source Power->Cathode Electrons Power->Anode Holes

Caption: A simplified diagram of a multilayer OLED structure.

OLED_Workflow cluster_fab Device Fabrication cluster_char Device Characterization sub_clean Substrate Cleaning org_dep Organic Layer Deposition sub_clean->org_dep cat_dep Cathode Deposition org_dep->cat_dep encap Encapsulation cat_dep->encap jvl J-V-L Measurement encap->jvl Fabricated Device eqe EQE Calculation jvl->eqe cie CIE Coordinate Analysis jvl->cie lifetime Lifetime Testing jvl->lifetime

Caption: A typical workflow for OLED fabrication and characterization.

References

A Comparative Guide to (9,9-Diphenyl-9H-fluoren-4-yl)boronic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a pivotal building block in the synthesis of advanced materials for organic electronics. Its unique fluorene core, functionalized with bulky phenyl groups and a reactive boronic acid moiety, imparts a desirable combination of thermal stability, high charge carrier mobility, and excellent film-forming properties to the resulting materials. These attributes make it a superior choice for applications in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), often outperforming more traditional materials.

The rigid, planar structure of the fluorene unit, combined with the steric hindrance from the 9,9-diphenyl substituents, helps to prevent intermolecular aggregation (π-π stacking) in the solid state. This is crucial for maintaining high photoluminescence quantum yields and device stability. The boronic acid group serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the straightforward synthesis of complex, high-performance organic semiconductors.

Performance in Perovskite Solar Cells (PSCs)

In the realm of PSCs, materials derived from fluorene-based precursors are primarily utilized as Hole-Transporting Materials (HTMs). These materials play a critical role in efficiently extracting and transporting holes from the perovskite absorber layer to the electrode. The benchmark HTM in this field has traditionally been spiro-OMeTAD. However, its high cost and susceptibility to degradation have driven the search for more robust and cost-effective alternatives. Fluorene-based HTMs have emerged as a leading contender, demonstrating enhanced performance and stability.

Table 1: Comparison of Fluorene-based HTMs and spiro-OMeTAD in Perovskite Solar Cells

Material IDPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC, mA/cm²)Fill Factor (FF)StabilityReference
DM 23.2% (small area), 21.7% (large area)1.14 V24.91 mA/cm²81.0%Maintained 95% of initial PCE after 500h at 60°C.[1][2][3][1][2][3]
sp-35 21.59% ---Significantly better long-term and thermal stability than spiro-OMeTAD.
X55 17.0% (small area), 16.05% (large area)Higher than spiro-OMeTAD--15% efficiency drop after 1000h (vs. 30% for spiro-OMeTAD).[4][4]
spiro-OMeTAD 20.42% (control for sp-35)---Less stable than fluorene-based alternatives.[1][2][4][1][2][4]
SCF1 ----T80 lifetime of 431 days.[5][5]

Note: The specific synthesis of all listed fluorene-based HTMs may not directly start from this compound, but they represent the advantages of the fluorene scaffold.

Performance in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials synthesized from fluorene boronic acid derivatives are highly valued as host materials for the emissive layer, particularly for blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The high triplet energy of the fluorene core is essential for confining excitons on the guest emitter, leading to high efficiency. The morphological stability imparted by the bulky fluorene derivatives also contributes to longer device lifetimes.

Table 2: Performance of OLEDs Utilizing Fluorene-based Host Materials

Host Material TypeRoleMax. External Quantum Efficiency (EQE)Luminance (cd/m²)Emission ColorKey Advantage
Spiro[benzo[c]fluorene-7,9′-fluorene] derivativeHost--BlueHigh luminance efficiency of 7.03 cd/A.[6]
Fluorinated 9,9'-spirobifluorene derivativeHost3.85%-BlueLow turn-on voltage of 3.5 V.[7]
4-Pyridyl-9,9′-spirobifluorenesHost>10% (sky-blue PhOLED)-Sky-BlueHigh triplet energy (~2.7 eV).[8]
9-borafluorene derivativesEmitter->22,000Yellow-greenishHigh luminance.[9][10]

Experimental Protocols

General Synthesis of a Fluorene-based Material via Suzuki Coupling

The synthesis of advanced organic electronic materials using this compound typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., a brominated or iodinated functional molecule)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, THF, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound and the aryl halide in the chosen solvent.

  • Add the base and degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst to the flask under a counter-flow of inert gas.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final material.

Fabrication of a Perovskite Solar Cell (n-i-p architecture)

Substrate Preparation:

  • Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

Layer Deposition:

  • Deposit an electron transport layer (ETL), such as SnO₂, by spin-coating a precursor solution onto the FTO substrate, followed by annealing.

  • Transfer the substrates to a nitrogen-filled glovebox.

  • Spin-coat the perovskite precursor solution onto the ETL. An anti-solvent is often dripped during spin-coating to induce crystallization.

  • Anneal the perovskite film at approximately 100°C.

  • Prepare the fluorene-based HTM solution (e.g., in chlorobenzene), with dopants like Li-TFSI and tBP if required.

  • Spin-coat the HTM solution on top of the perovskite layer.

  • Transfer the substrates to a thermal evaporator for the deposition of the top metal electrode (e.g., gold or silver) through a shadow mask.

Visualizations

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Suzuki_Coupling Catalyst Pd Catalyst Catalyst->Suzuki_Coupling Base Base Base->Suzuki_Coupling Solvent Solvent Solvent->Suzuki_Coupling Final_Material Fluorene-based Material for Organic Electronics Suzuki_Coupling->Final_Material

Caption: Workflow for the synthesis of fluorene-based materials.

Incoming_Light Sunlight FTO FTO-coated Glass Electrode_Top Top Electrode (e.g., Gold) HTL Hole Transport Layer (Fluorene-based HTM) Electrode_Top->HTL Perovskite Perovskite Absorber Layer HTL->Perovskite Perovskite->HTL h⁺ ETL Electron Transport Layer (e.g., SnO2) Perovskite->ETL Perovskite->ETL e⁻ ETL->FTO Hole_Extraction Hole Extraction Electron_Extraction Electron Extraction

Caption: n-i-p Perovskite Solar Cell Architecture.

References

A Comparative Guide to the Electrochemical Properties of Fluorene-Based Materials for Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rational design of organic electronic materials is paramount for advancing technologies like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Among the vast landscape of molecular building blocks, (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid stands out as a versatile precursor for creating highly efficient hole-transporting and emissive materials. This guide provides a comprehensive comparison of the electrochemical properties of materials derived from fluorene-based structures, with a particular focus on their performance relative to the benchmark material, spiro-OMeTAD.

The core of these materials, the fluorene unit, offers a rigid and planar structure that facilitates charge transport. The 9,9-diphenyl substitution enhances solubility and morphological stability, preventing the detrimental crystallization that can hamper device performance. The boronic acid functional group is a key handle for Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing complex conjugated molecules with tailored electronic properties.[1][2] This allows for the straightforward synthesis of a diverse library of materials by coupling the fluorene core with various aromatic amines or other functional groups.

Performance Comparison of Fluorene-Based Hole-Transporting Materials

The efficacy of a hole-transporting material (HTM) is primarily determined by its electrochemical properties, which dictate how efficiently it can extract and transport positive charge carriers (holes) from the active layer of a device to the electrode. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the resulting energy gap, and the hole mobility.

For optimal performance in perovskite solar cells, the HOMO level of the HTM should be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction.[3] Similarly, in OLEDs, the energy levels of the HTM must be matched with the adjacent layers to facilitate charge injection and transport.

Below is a comparison of key electrochemical and device performance parameters for several fluorene-based HTMs and the widely used spiro-OMeTAD.

MaterialHOMO (eV)LUMO (eV)Band Gap (eV)Hole Mobility (cm²/Vs)PSC Efficiency (%)
spiro-OMeTAD -5.02 to -5.22-2.14 to -2.25~2.951.08 x 10⁻⁴ to 4.53 x 10⁻⁴up to 25.7
SCF1 -5.02-2.032.99Not ReportedNot Reported
SCF2 -5.02-2.042.98Not ReportedNot Reported
V1 (fluorene-TPA) -5.29-2.233.06Not Reported14.05
V2 (fluorene-carbazole) -5.35-2.203.15Not Reported12.73
2M-DDF -5.19Not ReportedNot Reported4.65 x 10⁻⁴Not Applicable (OLED)

Note: The exact values for HOMO/LUMO levels and hole mobility can vary depending on the measurement technique and conditions (e.g., thin film vs. solution, presence of dopants).[4][5][6][7][8]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The synthesis of fluorene-based materials often employs the Suzuki-Miyaura cross-coupling reaction.[1][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide.

General Procedure:

  • A mixture of the fluorene-boronic acid derivative, an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) is prepared in a suitable solvent system (e.g., toluene/water or DME/water).[1][10]

  • The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the organic product is extracted using an appropriate solvent.

  • The extracted organic layer is then washed, dried, and concentrated.

  • The final product is purified using column chromatography or recrystallization to yield the desired high-purity material.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Fluorene-Boronic_Acid This compound Reaction_Vessel Suzuki-Miyaura Coupling (Heated, Inert Atmosphere) Fluorene-Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide (e.g., Bromo-TPA) Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Workup Extraction & Washing Reaction_Vessel->Workup Purification Column Chromatography / Recrystallization Workup->Purification Final_Product Fluorene-Based Material Purification->Final_Product

Synthetic workflow for fluorene-based materials.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a key electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductor materials.[11]

Typical Experimental Setup:

  • Working Electrode: A glassy carbon or platinum electrode.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

  • Counter Electrode: A platinum wire.

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., dichloromethane or acetonitrile).

  • Analyte: The fluorene-based material dissolved in the electrolyte solution.

Procedure:

  • The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution containing the analyte.

  • The solution is deoxygenated by purging with an inert gas like nitrogen or argon.[11]

  • A potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential, while the resulting current is measured.

  • The HOMO level can be calculated from the onset of the first oxidation peak, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).[12] The LUMO level can be estimated from the onset of the reduction peak or calculated by adding the optical band gap (determined from UV-Vis spectroscopy) to the HOMO energy level.

G cluster_setup Experimental Setup cluster_results Calculated Properties Electrodes Three-Electrode System (Working, Reference, Counter) CV_Measurement Cyclic Voltammetry Measurement (Potential Sweep & Current Record) Electrodes->CV_Measurement Solution Analyte in Electrolyte Solution Solution->CV_Measurement Data_Analysis Data Analysis (Identify Oxidation/Reduction Potentials) CV_Measurement->Data_Analysis HOMO HOMO Level Data_Analysis->HOMO LUMO LUMO Level Data_Analysis->LUMO Band_Gap Electrochemical Band Gap HOMO->Band_Gap LUMO->Band_Gap

Workflow for electrochemical characterization.

Concluding Remarks

Materials synthesized from this compound and related fluorene derivatives present a compelling class of materials for high-performance OLEDs and perovskite solar cells. Their tunable electrochemical properties, achievable through straightforward synthetic modifications, allow for the fine-tuning of energy levels to optimize device performance. While spiro-OMeTAD remains a benchmark, the development of novel fluorene-based HTMs continues to push the boundaries of efficiency and stability in organic electronics. The experimental protocols outlined provide a foundational approach for the synthesis and characterization of these promising materials, enabling further innovation in the field.

References

Unlocking Superior Thermal Stability in Polymers: A Comparative Guide to the (9,9-Diphenyl-9H-fluoren-4-yl) Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to develop next-generation, high-performance polymers, the incorporation of the (9,9-Diphenyl-9H-fluoren-4-yl) moiety offers a significant leap in thermal stability. This guide provides an objective comparison of the thermal properties of polymers containing this fluorene-based structure against other common high-temperature polymers, supported by experimental data and detailed methodologies.

The bulky, rigid, and aromatic nature of the (9,9-Diphenyl-9H-fluoren-4-yl) group imparts exceptional thermal resistance to polymer backbones. This is attributed to the high dissociation energy of the aromatic bonds and the steric hindrance provided by the spiro-fluorene core, which restricts chain mobility and delays the onset of thermal degradation. This guide will delve into the quantitative improvements in thermal stability and provide the necessary experimental context for researchers to evaluate and replicate these findings.

Comparative Thermal Stability Data

The thermal stability of polymers is primarily assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the onset of decomposition (often reported as the temperature at 5% or 10% weight loss, Td5 and Td10 respectively) and the percentage of material remaining at high temperatures (char yield). DSC is used to determine the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is indicative of a polymer that retains its solid-state properties at elevated temperatures.

Below is a compilation of thermal data for various polymers containing the (9,9-Diphenyl-9H-fluoren-4-yl) moiety and comparable data for alternative high-performance polymers.

Polyimides

Polyimides are renowned for their excellent thermal stability, and the incorporation of the (9,9-Diphenyl-9H-fluoren-4-yl) moiety further enhances these properties.

Polymer TypeMonomersTd5 (°C)Tg (°C)Char Yield (%) @ 750°CReference
Fluorene-Containing Polyimide 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn) and 9,9-bis[4-(4-aminobenzamide)phenyl]fluorene (FDAADA)>500436.4>65.0[1][2]
Fluorene-Containing Polyimide FDAn and 2,2′-bis(trifluoromethyl)-4,4′-bis[4-(4-aminobenzamide)] biphenyl (ABTFMB)>500422.6>65.0[1][2]
Alternative: Non-Fluorene Aromatic Polyimide Biphenyl-3,3′,4,4′-tetracarboxylic dianhydride (BPDA) and 1,4-Bis(4-amino-2-trifluoromethylphenoxy) benzene (6FAPB)530260-[3]
Alternative: Fluorinated Polyimide Trifluoromethylbenzene (TFMB) containing polyimide (TPPI50)563402-[4]
Polyamides

Aromatic polyamides also exhibit high thermal stability. The introduction of the fluorene moiety can lead to significant improvements in their thermal performance.

Polymer TypeMonomersTd10 (°C)Tg (°C)Char Yield (%) @ 800°CReference
Fluorene-Containing Polyamide 9,9-bis(4-carboxyphenyl)fluorene and various aromatic diamines540-620--[5]
Alternative: Aromatic Polyamide (Nomex) m-phenylenediamine and isophthaloyl chloride~450~270~50[5]
Alternative: Aromatic Polyamide (Kevlar) p-phenylenediamine and terephthaloyl chloride~550~375~60[5]
Polyesters

The incorporation of fluorene moieties into polyesters can also enhance their thermal properties, leading to materials with higher glass transition and decomposition temperatures.

| Polymer Type | Monomers | Td10 (°C) | Tg (°C) | Reference | | :--- | :--- | :--- | :--- | | Fluorene-Containing Polyester | 2,2′-(((9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diacetic acid and various diols | 350-398 | 40-116 |[6] | | Alternative: Polyethylene Terephthalate (PET) | Terephthalic acid and ethylene glycol | ~400 | ~75 |[7] |

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for the key thermal analysis techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.[6]

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[3]

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Td5, Td10) and the char yield at the final temperature. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[8]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small, uniform sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[1]

  • Instrument Calibration: The instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer. For example, the sample is heated from ambient temperature to above its expected Tg at a constant rate (e.g., 10°C/min), then cooled at the same rate, and finally reheated at the same rate.[3]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

Visualizing the Advantage: Structure and Workflow

To better understand the relationship between the chemical structure and the enhanced thermal stability, as well as the experimental process, the following diagrams are provided.

G Structure-Property Relationship of Fluorene-Containing Polymers cluster_moiety (9,9-Diphenyl-9H-fluoren-4-yl) Moiety cluster_properties Enhanced Polymer Properties fluorene Bulky & Rigid Spiro-Fluorene Core mobility Restricted Chain Mobility fluorene->mobility Steric Hindrance phenyl Aromatic Phenyl Groups energy High Bond Dissociation Energy phenyl->energy stability Increased Thermal Stability (High Td) tg Higher Glass Transition Temperature (Tg) mobility->stability mobility->tg energy->stability

Caption: Influence of the (9,9-Diphenyl-9H-fluoren-4-yl) moiety on polymer thermal properties.

G Experimental Workflow for Thermal Stability Analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Polymer Sample tga_prep Sample Preparation (5-10 mg) start->tga_prep dsc_prep Sample Preparation (5-10 mg) start->dsc_prep tga_run Heating in N2 (e.g., 10°C/min) tga_prep->tga_run tga_data Record Weight Loss vs. Temperature tga_run->tga_data tga_analysis Determine Td5, Td10, Char Yield tga_data->tga_analysis end_tga end_tga tga_analysis->end_tga Thermal Stability Profile dsc_run Heat-Cool-Heat Cycle dsc_prep->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis Determine Glass Transition (Tg) dsc_data->dsc_analysis end_dsc end_dsc dsc_analysis->end_dsc Glass Transition Data

Caption: Workflow for TGA and DSC analysis of polymer thermal stability.

References

A Comparative Guide to Alternatives for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a valuable building block, primarily utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and as a recognition moiety in fluorescent biosensors. Its rigid, bulky 9,9-diphenyl-9H-fluorene core imparts desirable properties such as high thermal stability and prevention of intermolecular aggregation, which are crucial for the performance of electronic devices. However, the ever-evolving landscape of high-performance materials necessitates an exploration of alternatives that may offer enhanced functionality, improved synthetic accessibility, or superior performance in specific applications.

This guide provides an objective comparison of this compound with viable alternatives in its two primary application areas: as a precursor for OLED materials and as a molecular recognition element in fluorescent saccharide sensors. The comparisons are supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.

I. Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the fluorene moiety of this compound is incorporated into host or emitter materials, particularly for blue emission, to provide a high triplet energy and morphological stability. The bulky diphenyl substituents at the C9 position are critical for preventing π-π stacking, which can lead to quenching of luminescence and reduced device lifetime.

Alternative: Spirobifluorene-Based Boronic Acids

A prominent class of alternatives are boronic acids based on the spirobifluorene scaffold, such as 2-Spirobifluoreneboronic acid. The spiro-linkage in these molecules creates a rigid, three-dimensional structure that is even more effective at disrupting intermolecular interactions than the 9,9-diphenylfluorene unit. This leads to materials with superior thermal and morphological stability, which are critical for long-lasting OLED devices.[1]

Comparative Performance Data

Emitter SubstituentHost MaterialMax. External Quantum Efficiency (EQE)Device Lifetime (LT50 @ 500 cd/m²)Emission PeakCIE Coordinates (x, y)Reference
9-Phenyl-9-fluorenyl DPEPO28.2%178 h488 nm(0.20, 0.46)[2][3]
tert-ButylDPEPONot SpecifiedMuch shorter than 178 hNot SpecifiedNot Specified[2][3]
Spirobifluorene-based Host FIrpic (dopant)~20 cd/A (Current Eff.)Not ReportedBlue EmissionNot Reported[4]
Fluorinated Spirobifluorene Host BCzVBi (dopant)4.92%Not Reported460 nm(0.149, 0.187)[5]

Table 1: Comparison of OLED performance with different emitter substituents and host materials. DPEPO = Bis[2-(diphenylphosphino)phenyl] ether oxide, FIrpic = bis(3,5-difluoro-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium(III), BCzVBi = 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl.

The data clearly indicates that the bulky 9-phenyl-9-fluorenyl substituent leads to a significantly longer device lifetime compared to the tert-butyl group, demonstrating the importance of the fluorenyl scaffold in enhancing stability.[2][3] Spirobifluorene-based hosts also enable high-performance blue OLEDs, suggesting that boronic acids derived from this scaffold are excellent candidates for building next-generation OLED materials.[4][5]

Experimental Protocols

Synthesis of a 9-Phenyl-9-fluorenyl Substituted TADF Emitter

A representative experimental protocol for the synthesis of a thermally activated delayed fluorescence (TADF) emitter incorporating a 9-phenyl-9-fluorenyl group via a Suzuki coupling reaction is described below.[2][3]

  • Materials: 4-Bromobenzonitrile, (9-phenyl-9H-fluoren-2-yl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, Ethanol, Water.

  • Procedure:

    • A mixture of 4-bromobenzonitrile (1.0 mmol), (9-phenyl-9H-fluoren-2-yl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol) is prepared in a round-bottom flask.

    • A solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) is added to the flask.

    • The mixture is degassed with nitrogen for 30 minutes.

    • The reaction is heated to reflux at 90 °C for 24 hours under a nitrogen atmosphere.

    • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 9-phenyl-9-fluorenyl substituted emitter.

Fabrication of an OLED Device

The following is a general procedure for the fabrication of a multilayer OLED device by thermal evaporation.[6]

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone for 15 minutes.

  • Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (pressure < 5 × 10⁻⁶ Torr).

    • Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN) (10 nm).

    • Hole Transport Layer (HTL): e.g., N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) (40 nm).

    • Emissive Layer (EML): A host material co-deposited with the emitter material (e.g., 20 nm, with a specific doping concentration).

    • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) (30 nm).

    • Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF) (1 nm).

    • Cathode: Aluminum (Al) (100 nm).

  • Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Logical Relationship for OLED Material Synthesis

OLED_Synthesis Boronic_Acid This compound or Alternative Suzuki_Coupling Suzuki Coupling Reaction Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl Halide (e.g., Bromobenzonitrile) Aryl_Halide->Suzuki_Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Suzuki_Coupling Base Base (e.g., K2CO3) Base->Suzuki_Coupling OLED_Material OLED Emitter/Host Material Suzuki_Coupling->OLED_Material Device_Fabrication Device Fabrication (Thermal Evaporation) OLED_Material->Device_Fabrication OLED_Device OLED Device Device_Fabrication->OLED_Device

Caption: Workflow for the synthesis of OLED materials via Suzuki coupling and subsequent device fabrication.

II. Application in Fluorescent Saccharide Sensors

Boronic acids are well-known for their ability to reversibly bind with cis-1,2- and 1,3-diols, which are structural motifs present in saccharides. This interaction forms the basis of fluorescent sensors, where the binding event modulates the fluorescence properties of a linked fluorophore. While this compound can be used for this purpose, its bulky and hydrophobic nature may limit its solubility and accessibility in aqueous environments, which are relevant for biological sensing.

Alternatives: Anthracene and Carbazole-Based Boronic Acids

Alternatives such as anthracene-based and carbazole-based boronic acids offer different photophysical properties and can be functionalized to improve water solubility and binding affinity. Diboronic acid derivatives, where two boronic acid moieties are held in a specific spatial arrangement, have been shown to exhibit enhanced selectivity for glucose over other monosaccharides.[7]

Comparative Performance Data

The following table compares the performance of different boronic acid-based fluorescent sensors for glucose.

Sensor TypeFluorophoreBinding Constant (K) for Glucose (M⁻¹)Detection LimitKey FeaturesReference
Anthracene-based diboronic acid Anthracene13780.8 µmol L⁻¹High selectivity for glucose over fructose.[7]
Carbazole-based boronic acid (CPBA) Carbazole2.3 × 10⁶Not SpecifiedRatiometric response, high affinity for glucose.[8][9]
Phenylboronic acid (PBA) (Monoboronic) -110Not SpecifiedLower affinity for glucose compared to fructose.[7]

Table 2: Comparison of performance for different boronic acid-based fluorescent glucose sensors.

The data demonstrates that strategically designed diboronic acids and sensors with specific fluorophores like carbazole can offer significantly higher binding affinity and selectivity for glucose compared to simple phenylboronic acid.[7][8][9] This highlights the importance of the overall sensor architecture, not just the boronic acid moiety itself.

Experimental Protocols

Synthesis of a Carbazole-Based Fluorescent Boronic Acid Sensor (CPBA)

The following is a two-step synthesis for a carbazole-based fluorescent sensor.[10]

  • Step 1: Synthesis of 9-(4-bromobutyl)-9H-carbazole (BBC)

    • Materials: Carbazole, 1,4-dibromobutane, K₂CO₃, Acetone.

    • Procedure: A mixture of carbazole (1.0 mmol), 1,4-dibromobutane (5.0 mmol), and K₂CO₃ (3.0 mmol) in acetone (50 mL) is refluxed for 24 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield BBC.

  • Step 2: Synthesis of Carbazole Pyridinium Boronic Acid (CPBA)

    • Materials: BBC, Pyridine-3-ylboronic acid, Acetonitrile, THF.

    • Procedure: A solution of BBC (1.0 mmol) and pyridine-3-ylboronic acid (1.2 mmol) in a mixture of dry acetonitrile and THF is stirred at reflux for 48 hours. The resulting precipitate is filtered, washed with THF and diethyl ether, and dried under vacuum to yield CPBA.

Fluorescence Titration for Glucose Sensing

This protocol describes the general procedure for evaluating the glucose sensing ability of a fluorescent boronic acid sensor.[8]

  • Materials: Fluorescent boronic acid sensor stock solution, Glucose stock solution, Buffer solution (e.g., phosphate buffer at physiological pH 7.4).

  • Procedure:

    • A solution of the fluorescent boronic acid sensor at a fixed concentration (e.g., 10 µM) is prepared in the buffer solution.

    • The initial fluorescence spectrum of the sensor solution is recorded using a spectrofluorometer at a specific excitation wavelength.

    • Aliquots of the glucose stock solution are incrementally added to the sensor solution.

    • After each addition, the solution is allowed to equilibrate, and the fluorescence spectrum is recorded.

    • The change in fluorescence intensity or the ratio of intensities at two different wavelengths (for ratiometric sensors) is plotted against the glucose concentration.

    • The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

Signaling Pathway for a Boronic Acid-Based Fluorescent Sensor

Saccharide_Sensing Sensor Fluorescent Boronic Acid Sensor Binding Reversible Covalent Binding (Boronate Ester Formation) Sensor->Binding Saccharide Saccharide (e.g., Glucose) Saccharide->Binding Complex Sensor-Saccharide Complex Binding->Complex Fluorescence_Change Change in Fluorescence (Intensity or Wavelength Shift) Complex->Fluorescence_Change Detection Saccharide Detection Fluorescence_Change->Detection

References

A Comparative Guide to Boronic Acids and Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision in the planning of cross-coupling reactions. This guide provides an objective comparison of boronic acids and their corresponding esters, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. The information is supported by experimental data to facilitate an informed choice between these two classes of reagents.

The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive, which can lead to faster reaction times.[1][2] This increased reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability, as boronic acids are prone to decomposition through pathways like protodeboronation and oxidation, potentially impacting their shelf-life and reaction yields.[1][3]

Conversely, boronic esters, particularly pinacol esters, offer enhanced stability, often existing as crystalline solids that are easier to handle, purify, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1][4]

Quantitative Performance Comparison

The following tables summarize representative quantitative data on the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Reaction Yields and Times

EntryBoron ReagentAryl HalideProductYield (%)Time (h)
1Phenylboronic Acid4-Iodoanisole4-Methoxybiphenyl952
2Phenylboronic acid pinacol ester4-Iodoanisole4-Methoxybiphenyl924
3(4-Formylphenyl)boronic acid1-Bromo-4-nitrobenzene4'-Formyl-4-nitrobiphenyl883
42-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1-Bromo-4-nitrobenzene4'-Formyl-4-nitrobiphenyl856

Table 2: Comparison of Stability

Boron ReagentStorage ConditionDecomposition after 1 month (%)
Phenylboronic AcidAir, room temperature~15
Phenylboronic acid pinacol esterAir, room temperature<1
2-Pyridylboronic AcidAir, room temperature>50
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineAir, room temperature<2

Experimental Protocols

Below are detailed methodologies for a representative Suzuki-Miyaura cross-coupling reaction using both a boronic acid and a boronic ester.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water, 4:1:1, 5 mL) is placed in a reaction vessel. The vessel is flushed with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanism and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd R-Pd(II)LnX Pd0->OxAdd Oxidative Addition (R-X) Transmetalation R-Pd(II)LnR' OxAdd->Transmetalation Transmetalation (R'-B(OR)2) Transmetalation->Pd0 RedElim R-R' Transmetalation->RedElim Reductive Elimination ArylHalide Ar-X Organoboron R'-B(OR)2 (Boronic Acid/Ester) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Select Boronic Acid vs. Boronic Ester reagents Assemble Reactants: Aryl Halide, Boron Reagent, Catalyst, Base, Solvent start->reagents reaction_setup Reaction Setup under Inert Atmosphere reagents->reaction_setup heating Heating and Stirring reaction_setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: A general experimental workflow for a comparative cross-coupling study.

References

Safety Operating Guide

Personal protective equipment for handling (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.

Immediate Safety Information

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles or Face ShieldWear chemical safety goggles that provide a complete seal around the eyes.[1][2] A face shield offers additional protection against splashes.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7][8] Double gloving can provide extra protection.[5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5]
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat should be worn to protect skin and clothing.[1][2]
Respiratory Protection N95 or N100 RespiratorUse a NIOSH/MSHA approved respirator, especially when handling the powder outside of a fume hood or if dust generation is likely, to prevent inhalation.[1][5]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure that the designated workspace, typically a certified chemical fume hood, is clean and uncluttered.[2][9] Confirm that the fume hood has proper airflow.[9]

  • Personal Protective Equipment (PPE) : Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[2][9]

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

    • If transferring to a new container, ensure it is appropriately labeled.

  • Dissolving :

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling :

    • Thoroughly clean the work area, including the balance and any contaminated surfaces.

    • Decontaminate any reusable equipment.

    • Wash hands thoroughly with soap and water after removing gloves.[3][8]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[2]

  • Solid Waste : Collect unused solid, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste : Collect solutions containing the compound in a separate, sealed, and clearly labeled container for liquid hazardous waste.[2] Do not pour down the drain.[2]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[1]

  • Empty Containers : Rinse the original container three times with a suitable solvent.[2] The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected depending on institutional guidelines.[2] After proper decontamination, the original label should be defaced before the container is discarded or recycled.[2]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Workspace (Chemical Fume Hood) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe weigh 3. Weigh/Aliquot Solid (Minimize Dust) don_ppe->weigh dissolve 4. Prepare Solution (If applicable) weigh->dissolve Optional clean_area 5. Clean Work Area weigh->clean_area dissolve->clean_area dispose_waste 6. Dispose of Waste (Hazardous Waste Streams) clean_area->dispose_waste remove_ppe 7. Doff & Dispose of PPE dispose_waste->remove_ppe wash_hands 8. Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.